molecular formula C4H12ClNO2 B1654415 (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride CAS No. 2287249-72-1

(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride

Cat. No.: B1654415
CAS No.: 2287249-72-1
M. Wt: 141.60
InChI Key: VQEFEBVDYADFRW-PGMHMLKASA-N
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Description

(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO2 and its molecular weight is 141.60. The purity is usually 95%.
BenchChem offers high-quality (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-3-amino-2-methoxypropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-7-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEFEBVDYADFRW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287249-72-1
Record name 1-Propanol, 3-amino-2-methoxy-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2287249-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Chemical properties and stability of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Properties and Stability of (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

Disclaimer: Publicly available, direct stability data for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is limited. This guide is therefore predicated on fundamental chemical principles, analysis of the compound's functional groups, and established methodologies for stability testing in the pharmaceutical industry as outlined by the International Council for Harmonisation (ICH). The protocols and predictions herein serve as an expert framework for initiating in-house stability studies, which are essential for any specific application.

Introduction

(2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is a chiral, multifunctional organic compound featuring a primary amine (as a hydrochloride salt), a methoxy ether, and a primary alcohol. Its specific stereochemistry and diverse functionality make it a valuable building block in pharmaceutical synthesis and materials science. A comprehensive understanding of its chemical properties and stability is paramount for drug development professionals and researchers. This knowledge underpins critical decisions in process development, formulation, packaging, and the determination of shelf-life and storage conditions, ensuring the material's quality, safety, and efficacy throughout its lifecycle.[1][2][3]

This technical guide offers a detailed examination of the molecule's chemical identity, a predictive analysis of its stability profile based on functional group lability, and a robust framework for conducting comprehensive stability studies.

Chemical and Physical Identity

A precise understanding of the molecule's structure is the foundation for predicting its behavior. The hydrochloride salt form significantly influences its properties, particularly solubility and the reactivity of the amine group.

Table 1: Chemical and Physical Identifiers for (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

IdentifierValueSource(s)
IUPAC Name (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloridePubChem
CAS Number 253443-56-0[4]
Molecular Formula C₄H₁₂ClNO₂[5]
Molecular Weight 141.60 g/mol [6]
Synonyms (R)-2-Amino-3-methoxy-1-propanol HCl[4]
Physical Form Solid
InChI Key NIPVWKZBILGKCT-SCSAIBSYSA-N
Molecular Structure and Functional Group Analysis

The structure of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride contains three key functional groups that dictate its chemical reactivity and potential instability.

cluster_molecule (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride cluster_groups Key Functional Groups C_backbone amine Primary Ammonium (NH₃⁺Cl⁻) - Less nucleophilic than free amine - Prone to oxidation ether Methoxy Ether (-OCH₃) - Generally stable - Susceptible to cleavage under harsh acid conditions alcohol Primary Alcohol (-CH₂OH) - Can be oxidized to aldehyde/acid

Caption: Molecular structure and key functional groups.

  • Primary Ammonium Chloride: The protonation of the primary amine to form the hydrochloride salt renders it less nucleophilic and generally more stable than its free base counterpart. However, the nitrogen atom remains susceptible to oxidative degradation.

  • Primary Alcohol: This group can undergo oxidation to form an aldehyde, which could be further oxidized to a carboxylic acid.

  • Methoxy Ether: Ethers are typically stable functional groups but can be cleaved under forcing conditions, such as with strong acids at elevated temperatures.

Predicted Stability Profile and Degradation Pathways

For a novel or specialized intermediate, a forced degradation study is the most effective way to identify likely degradation products and establish degradation pathways.[7] Such studies are designed to accelerate the degradation process by exposing the compound to conditions more severe than those it would typically encounter during storage.[7]

Potential Degradation Mechanisms

The following pathways are predicted based on the molecule's functional groups.

  • Oxidative Degradation: This is a significant potential pathway due to the presence of both the amine and primary alcohol. Amines and sulfides are particularly susceptible to electron transfer oxidation.[7] Exposure to atmospheric oxygen, peroxides, or metal ion contaminants can initiate free-radical chain processes.[8]

    • Predicted Products: Oxidation of the alcohol could yield (2R)-3-amino-2-methoxypropanal or the corresponding carboxylic acid. Oxidation at the nitrogen center could lead to various products, including imines or hydroxylamines.

  • Thermal Degradation: As an alkanolamine, the compound may be susceptible to degradation at high temperatures. While the hydrochloride salt form enhances stability, the free base (if formed) could undergo reactions. Thermal degradation of amines can produce higher molecular weight polyamines or fragmentation products.[9][10]

  • Hydrolytic Degradation: The compound is expected to be stable across a neutral pH range. However, under strongly acidic conditions and elevated temperatures, the methoxy ether linkage could undergo cleavage. A patent describing a related process for cleaving a methoxy group from (S)-1-methoxy-2-propylamine uses hydrochloric acid at high temperatures and pressures, demonstrating the feasibility of this pathway under harsh conditions.[11]

  • Photolytic Degradation: The molecule lacks a significant chromophore to absorb UV or visible light, suggesting it may have good intrinsic photostability. However, per ICH Q1B guidelines, photostability testing is necessary to confirm this, as indirect photo-degradation can occur.[1][8]

cluster_products Potential Degradation Products parent (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride oxidation_aldehyde Aldehyde Derivative (Alcohol Oxidation) parent->oxidation_aldehyde [O₂ or H₂O₂] hydrolysis_product Demethylated Diol (Ether Cleavage) parent->hydrolysis_product [H⁺], Δ thermal_product Fragmentation/Polymerization Products parent->thermal_product High Temp (Δ) oxidation_acid Carboxylic Acid Derivative (Further Oxidation) oxidation_aldehyde->oxidation_acid [O₂]

Caption: Predicted degradation pathways under stress conditions.

Framework for a Comprehensive Stability Study

A robust stability program is essential to define the retest period and appropriate storage conditions for a pharmaceutical intermediate.[1][3] The program should begin with forced degradation studies to inform the development of a stability-indicating analytical method.

Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active substance to ensure that degradation products are generated without over-stressing the molecule, which could lead to secondary, irrelevant degradants.[7]

Step 1: Solution Preparation

  • Prepare a stock solution of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

Step 2: Application of Stress Conditions

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 24-48 hours.

  • Oxidation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal (Solution): Heat the stock solution at 70°C for 48 hours.

  • Thermal (Solid State): Store the solid compound in a stability chamber at 70°C / 75% RH for one week.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

Step 3: Sample Analysis

  • At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples before analysis.

  • Dilute all samples to the target concentration and analyze using a validated stability-indicating method (see Protocol 4.2).

Protocol: Stability-Indicating Analytical Method Development (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and common technique for stability studies.[12] Since the target molecule lacks a strong UV chromophore, derivatization or an alternative detection method is required.

Step 1: Method Selection

  • Technique: Reverse-phase HPLC with pre-column derivatization.

  • Rationale: Derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) targets the primary amine, creating a highly fluorescent or UV-active derivative that can be detected with high sensitivity.[13] This approach is standard for amino acid analysis and is well-suited here.[13]

Step 2: Initial HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 3.5 µm (A standard choice for good separation of small polar molecules).

  • Mobile Phase A: Phosphate or acetate buffer (e.g., 20 mM, pH 6.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute the derivatized analyte and any degradation products.

  • Detector: Fluorescence Detector (FLD) or Diode Array Detector (DAD) set to the absorbance maximum of the chosen derivative.

  • Column Temperature: 40°C to ensure reproducible retention times.

Step 3: Method Validation

  • Inject the stressed samples from the forced degradation study.

  • The method is considered "stability-indicating" if:

    • The parent compound peak is well-resolved from all degradation product peaks.

    • Peak purity analysis (using a DAD) confirms that the parent peak is spectrally pure in the presence of degradants.

    • Mass balance is achieved (the sum of the parent compound and all degradation products is close to 100% of the initial amount).

cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Prepare Stock Solution (1 mg/mL) B Subject Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Sample at Time Points (Neutralize/Dilute as needed) B->C D Pre-column Derivatization (e.g., with OPA/FMOC) C->D E Analyze by RP-HPLC (FLD or DAD Detection) D->E F Assess Peak Resolution and Purity E->F G Quantify Degradation & Calculate Mass Balance E->G H Method is Stability-Indicating? F->H G->H I Finalize Method & Proceed with Long-Term Stability Study H->I Yes

Caption: Workflow for a stability study and method development.

Recommended Storage and Handling

Based on the predicted stability profile, the following conditions are recommended to preserve the integrity of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is advisable.Lower temperatures slow the rate of potential oxidative and thermal degradation reactions.
Atmosphere Store in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidative degradation.
Light Protect from light.Although predicted to be photostable, protection from light is a standard precaution to prevent potential photolytic degradation.
Material Compatibility Avoid contact with strong oxidizing agents and strong bases.Prevents chemical reactions that could degrade the compound. Strong bases will convert the stable salt to the more reactive free amine.

Conclusion

While direct stability data for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is not extensively published, a scientific assessment based on its functional groups—a primary ammonium salt, a primary alcohol, and a methoxy ether—provides a strong predictive framework for its behavior. The molecule's primary liabilities are likely oxidative degradation and potential instability under high thermal stress or harsh acidic conditions. For any application in research or drug development, it is imperative to conduct formal stability studies, beginning with the forced degradation and method development protocols outlined in this guide. This empirical data is the only authoritative basis for establishing a reliable shelf-life, defining appropriate storage conditions, and ensuring the long-term quality and integrity of this valuable chemical intermediate.

References

  • SGS Hong Kong, China. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

  • Rani, S., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Patel, R. M., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Islam, M. S., et al. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Retrieved from [Link]

  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia. Retrieved from [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences. Retrieved from [Link]

  • American Elements. (n.d.). (2S)-2-amino-3-methoxypropan-1-ol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-methyl-propan-1-ol hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). (r)-2-amino-3-methoxy-1-propanol hydrochloride. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Tricetylmethylammonium chloride. Retrieved from [Link]

  • Tan, W., et al. (2021, September 22). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
  • Publisso. (2025, August 8). 2‐Methoxypropanol‐1. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-CHLORO-3-((1-METHYLETHYL)AMINO)-2-PROPANOL HYDROCHLORIDE, (2S)-. Retrieved from [Link]

  • Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • Chemsrc. (2025, September 18). (R)-2-AMINO-3-METHOXY-1-PROPANOL. Retrieved from [Link]

  • European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Hartono, A., et al. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

(2R)-3-Amino-2-methoxypropan-1-ol: A Technical Guide to a Key Chiral Synthon in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-3-Amino-2-methoxypropan-1-ol is a valuable C4 chiral building block characterized by its stereospecific arrangement of an amine, a methoxy group, and a primary alcohol. This trifunctional nature, centered around a defined stereocenter, makes it a highly sought-after intermediate in the synthesis of complex, high-value pharmaceutical molecules. This technical guide provides an in-depth analysis of the strategic importance of this synthon, a detailed, well-referenced synthetic route derived from the chiral pool, its physicochemical properties, and its application in the development of advanced therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical synthesis.

Introduction: The Strategic Value of (2R)-3-Amino-2-methoxypropan-1-ol

In modern drug discovery, the three-dimensional structure of a molecule is intrinsically linked to its biological function and safety profile. The vast majority of biological targets, such as enzymes and receptors, are chiral, meaning they selectively interact with only one enantiomer of a chiral drug molecule.[1] This stereoselectivity is the primary driver for the demand for enantiomerically pure Active Pharmaceutical Ingredients (APIs). More than half of all approved small-molecule drugs are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of the pharmacological and toxicological properties of each enantiomer.

This is where chiral building blocks, or synthons, become indispensable. These are relatively small, enantiomerically pure molecules that serve as foundational starting materials for the construction of complex APIs.[1] (2R)-3-Amino-2-methoxypropan-1-ol is a prime example of such a synthon. Its key structural features are:

  • A Primary Amine (-NH₂): Provides a nucleophilic site for a wide range of coupling reactions, such as amide bond formation or reductive amination, to build larger molecular scaffolds.

  • A Primary Alcohol (-OH): Offers a site for esterification, etherification, or oxidation to an aldehyde, enabling further synthetic elaboration.

  • A Methoxy Group (-OCH₃): This ether linkage is generally stable under many reaction conditions and can influence the molecule's polarity, solubility, and metabolic stability. It can also engage in specific hydrogen bonding interactions within a drug's binding site.

  • A Defined (R)-Stereocenter: The fixed chirality at the C2 position is transferred to the final API, eliminating the need for costly and often inefficient chiral resolution steps later in the synthesis.

By providing multiple, orthogonally reactive functional groups on a stereodefined scaffold, (2R)-3-Amino-2-methoxypropan-1-ol offers a streamlined and efficient pathway to complex chiral targets.

Synthesis from the Chiral Pool: A L-Serine-Based Approach

The most logical and atom-economical approach to synthesizing (2R)-3-Amino-2-methoxypropan-1-ol is through the "chiral pool," which utilizes readily available, inexpensive, and enantiomerically pure natural products.[2] The natural amino acid L-Serine, which possesses the desired (S)-stereochemistry at the α-carbon (which becomes the (R)-center in the final product after chemical modification according to Cahn-Ingold-Prelog priority rules), is the ideal starting material.

The synthetic strategy involves a three-step sequence:

  • Orthogonal Protection & Esterification: The amine and hydroxyl groups of L-Serine are protected, and the carboxylic acid is converted to a methyl ester.

  • O-Methylation: The protected hydroxyl group is methylated to install the key methoxy moiety.

  • Reduction & Deprotection: The methyl ester is reduced to the primary alcohol, followed by removal of the protecting groups to yield the final product.

The overall workflow can be visualized as follows:

G cluster_0 Chiral Pool cluster_1 Synthetic Pathway L-Serine L-Serine N-Boc-L-serine_methyl_ester N-Boc-L-serine methyl ester L-Serine->N-Boc-L-serine_methyl_ester Esterification & N-Protection N-Boc-O-methyl-L-serine_methyl_ester N-Boc-O-methyl-L-serine methyl ester N-Boc-L-serine_methyl_ester->N-Boc-O-methyl-L-serine_methyl_ester O-Methylation N-Boc-2R-amino-3-methoxypropan-1-ol N-Boc-(2R)-3-amino- 2-methoxypropan-1-ol N-Boc-O-methyl-L-serine_methyl_ester->N-Boc-2R-amino-3-methoxypropan-1-ol Ester Reduction Target (2R)-3-Amino- 2-methoxypropan-1-ol N-Boc-2R-amino-3-methoxypropan-1-ol->Target Deprotection

Caption: Chiral pool synthesis of (2R)-3-Amino-2-methoxypropan-1-ol.

Detailed Experimental Protocols
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe)

The initial step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid. The Boc group is chosen for its stability in subsequent methylation and reduction steps and its ease of removal under acidic conditions. Esterification facilitates the final reduction step.

Experimental Protocol:

  • Esterification: Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of serine). Cool the mixture to 0 °C in an ice-brine bath.[3]

  • Add thionyl chloride (SOCl₂, 2.0-2.5 eq) dropwise via syringe, ensuring the temperature remains below 5 °C. The causality here is that SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the esterification.

  • After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure. The resulting white solid is L-serine methyl ester hydrochloride.

  • N-Protection: Dissolve the L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool to 0 °C.

  • Add triethylamine (TEA, approx. 2.2 eq) to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-Ser-OMe, typically as a white solid or viscous oil.[1]

ParameterValue / ConditionCausality / Insight
Starting MaterialL-SerineInexpensive, enantiopure source from the chiral pool.
Key ReagentsSOCl₂, (Boc)₂O, TEASOCl₂ for efficient esterification; Boc₂O for robust amine protection; TEA as a non-nucleophilic base.
SolventMethanol, DCMMethanol serves as both reagent and solvent; DCM is a good solvent for the protection step.
Typical Yield>90% over two stepsHigh-yielding, well-established transformations.
Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-methyl-L-serine methyl ester

This step installs the crucial methoxy group. A common method is the Williamson ether synthesis, using a strong base to deprotonate the hydroxyl group followed by reaction with a methylating agent.

Experimental Protocol:

  • Dissolve Boc-Ser-OMe (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas. This step deprotonates the hydroxyl group to form a reactive alkoxide.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add methyl iodide (MeI, approx. 1.5 eq) dropwise. MeI is a highly effective methylating agent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.[4]

Step 3: Synthesis of (2R)-3-Amino-2-methoxypropan-1-ol

The final two transformations, reduction and deprotection, are often performed sequentially. Lithium borohydride (LiBH₄) is an excellent choice for reducing the methyl ester to the primary alcohol, as it is less reactive than LiAlH₄ and more selective.[5]

Experimental Protocol:

  • Reduction: Dissolve the N-Boc-O-methyl-L-serine methyl ester (1.0 eq) from the previous step in anhydrous THF.

  • Add a solution of lithium borohydride (LiBH₄, approx. 2.0 eq) in THF dropwise at 0 °C. The addition of a Lewis acid like LiCl can accelerate this reduction.[6]

  • Stir the reaction at room temperature and monitor by TLC until the starting ester is consumed.

  • Workup (Reduction): Cool the mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases. Basify the mixture with aqueous NaOH and extract the N-Boc protected amino alcohol with ethyl acetate. Dry the organic layer and concentrate.

  • Deprotection: Dissolve the crude N-Boc-(2R)-3-amino-2-methoxypropan-1-ol in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir at room temperature for 1-3 hours.

  • Final Workup: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify to pH > 12 with concentrated NaOH or KOH. Extract the final product into a suitable organic solvent (e.g., DCM or a mixture of isopropanol/toluene). Dry the organic extracts and concentrate to yield (2R)-3-Amino-2-methoxypropan-1-ol. The product can be further purified by distillation or crystallization of its salt form.

ParameterValue / ConditionCausality / Insight
Reducing AgentLiBH₄Selectively reduces the ester in the presence of the Boc group and ether linkage.
Deprotection AgentTFA or HCl in DioxaneStrong acids efficiently cleave the acid-labile Boc group.
Final PurificationDistillation / CrystallizationNecessary to obtain the high purity required for pharmaceutical applications.
Typical Yield70-85% over two stepsGenerally efficient reduction and deprotection steps.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the final compound.

PropertyValueSource
Molecular Formula C₄H₁₁NO₂[7]
Molecular Weight 105.14 g/mol [7]
CAS Number 148278-96-0[7]
Appearance Colorless to light yellow liquid/solidSupplier Data
Boiling Point ~207.6 °C at 760 mmHg[7]
Density ~1.0 g/cm³[7]

Spectroscopic Characterization:

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.3 ppm), multiplets for the diastereotopic methylene protons (-CH₂OH and -CH₂OCH₃), and a multiplet for the chiral methine proton (-CH(NH₂)-). The amine and hydroxyl protons may appear as broad singlets.

  • ¹³C NMR: Four distinct carbon signals are expected, corresponding to the methoxy carbon, the two methylene carbons, and the chiral methine carbon.

  • Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z 106.1.

  • Chiral HPLC/GC: Essential for confirming the enantiomeric purity of the final product.

Application in Pharmaceutical Synthesis: A Case Study Perspective

While (2R)-3-Amino-2-methoxypropan-1-ol is a versatile building block, its most notable application appears in the synthesis of advanced nitroimidazole-based therapeutics. One prominent example is its role as a key precursor for a chiral epoxide used in the synthesis of Delamanid .[8][9]

Delamanid is an FDA-approved drug for the treatment of multi-drug-resistant tuberculosis (MDR-TB).[8][10] It functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The specific stereochemistry of Delamanid is critical for its activity.

The synthetic utility of (2R)-3-Amino-2-methoxypropan-1-ol in this context is to establish the chiral core of the molecule. The amino and hydroxyl groups provide handles for constructing the complex side chain of the drug.

G cluster_0 Key Building Blocks cluster_1 Synthetic Convergence Synthon (2R)-3-Amino- 2-methoxypropan-1-ol Intermediate Chiral Epoxide Intermediate Synthon->Intermediate Multi-step transformation Nitroimidazole Nitroimidazole Fragment Coupling Key Coupling Reaction Nitroimidazole->Coupling Intermediate->Coupling API Delamanid (Final API) Coupling->API Final Assembly

Caption: Convergent synthesis strategy for Delamanid utilizing the chiral synthon.

The synthesis of Delamanid highlights the core value of a synthon like (2R)-3-Amino-2-methoxypropan-1-ol.[8][9] By providing a pre-made, enantiomerically pure fragment, it significantly simplifies the overall synthesis, avoids late-stage resolutions, and ensures the correct stereochemistry in the final drug product. This approach is fundamental to modern, efficient pharmaceutical manufacturing.

Conclusion and Future Outlook

(2R)-3-Amino-2-methoxypropan-1-ol stands as a testament to the power of chiral pool synthesis. Its efficient preparation from L-serine provides chemists with a versatile and stereochemically defined tool for building complex molecules. The strategic placement of its three functional groups allows for a multitude of synthetic transformations, making it applicable to a wide range of therapeutic targets. Its role in the synthesis of critical medicines like Delamanid underscores its importance in addressing global health challenges. As drug development continues to trend towards more structurally complex and stereochemically pure molecules, the demand for high-value chiral building blocks like (2R)-3-Amino-2-methoxypropan-1-ol is set to increase, solidifying its place as a cornerstone synthon in the pharmaceutical industry.

References

  • Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (n.d.). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Retrieved February 25, 2026, from [Link]

  • Hodges, R. S., & Merrifield, R. B. (1974). Synthesis of O-methyl-L-serine and Nalpha-tert-butyloxycarbonyl-O-methyl-L-serine. The Journal of organic chemistry, 39(13), 1870–1872.
  • (n.d.). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 790518.
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.
  • Magrioti, V., Antonopoulou, G., Pantoleon, E., & Kokotos, G. (2003).
  • (n.d.). BOC-O-METHYL-L-SERINE. gsrs. Retrieved February 25, 2026, from [Link]

  • (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Aapptec Peptides. Retrieved February 25, 2026, from [Link]

  • Kumar, D., Kumar, N., & Singh, R. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Organic & Biomolecular Chemistry, 18(18), 3537–3541.
  • (2025). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Jeon, H., Kim, H., Lee, S., & Kim, S. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 372–387.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139–143.
  • (2013). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. ResearchGate. Retrieved February 25, 2026, from [Link]

  • (n.d.). Chem 115. Andrew G Myers Research Group. Retrieved February 25, 2026, from [Link]

  • (2025). (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0. Chemsrc. Retrieved February 25, 2026, from [Link]

  • (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • (2025). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. ResearchGate. Retrieved February 25, 2026, from [Link]

  • (2022). NaBH4 reduction of ester. Reddit. Retrieved February 25, 2026, from [Link]

  • (2025). Delamanid and pretomanid have comparable bactericidal activity but pretomanid potently inhibits Mycobacterium tuberculosis ribosomal rRNA synthesis. bioRxiv. Retrieved February 25, 2026, from [Link]

  • (2005). Process for producing 3-amino-2-oxo-1-halogenopropane derivatives. Eureka | Patsnap. Retrieved February 25, 2026, from [Link]

  • (n.d.). (2S)-2-amino-3-methoxypropan-1-ol hydrochloride. AMERICAN ELEMENTS. Retrieved February 25, 2026, from [Link]

  • de Steenwinkel, J. E. M., de Knegt, G. J., & Aarnoutse, R. E. (2020). Delamanid or pretomanid? A Solomonic judgement! Journal of Antimicrobial Chemotherapy, 75(10), 2744–2753.

Sources

The Strategic Application of (2R)-3-Amino-2-methoxypropan-1-ol: A Chiral Synthon for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-3-Amino-2-methoxypropan-1-ol is a meticulously designed chiral building block of significant value to the pharmaceutical and fine chemical industries. Its trifunctional nature, featuring a primary amine, a primary alcohol, and a methoxy group tethered to a stereochemically defined backbone, offers a unique and powerful tool for the enantioselective synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this versatile synthon, tailored for researchers, medicinal chemists, and process development scientists. We will delve into the causal logic behind its synthesis from the chiral pool, detail its derivatization into valuable chiral auxiliaries and ligands, and showcase its potential in the construction of bioactive molecules.

Introduction: The Architectural Advantage of a Trifunctional Chiral Building Block

In the landscape of asymmetric synthesis, the strategic choice of starting materials is paramount to achieving high levels of stereocontrol and overall synthetic efficiency. Chiral amino alcohols, in particular, are a privileged class of compounds, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] (2R)-3-Amino-2-methoxypropan-1-ol emerges as a particularly strategic synthon due to the orthogonal reactivity of its three functional groups, which can be selectively addressed to build molecular complexity in a controlled, stepwise manner. The inherent chirality at the C2 position, derived from a natural amino acid precursor, provides a reliable method for introducing a key stereocenter early in a synthetic sequence.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of (2R)-3-Amino-2-methoxypropan-1-ol is essential for its effective use.

Table 1: Physicochemical Properties of (2R)-3-Amino-2-methoxypropan-1-ol

PropertyValue
CAS Number 148278-96-0[3]
Molecular Formula C₄H₁₁NO₂[3]
Molecular Weight 105.14 g/mol [4]
Boiling Point 207.6 ± 20.0 °C at 760 mmHg[3]
Density 1.0 ± 0.1 g/cm³[3]
LogP -0.83[3]
Appearance Expected to be a colorless oil or low-melting solid
Spectroscopic Characterization (Predicted)

While a comprehensive public database of spectra for this specific molecule is limited, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[5]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methoxy group (CH₃O-) would appear as a singlet around 3.3-3.4 ppm. The diastereotopic protons of the CH₂O- group would likely appear as a multiplet between 3.5 and 3.8 ppm. The proton on the chiral center (CH-N) would be a multiplet, and the protons of the primary alcohol (CH₂OH) would also present as a multiplet. The amine (NH₂) and hydroxyl (OH) protons would be visible as broad singlets, and their chemical shifts would be concentration and solvent dependent.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR would display four unique signals corresponding to the four carbon atoms in the molecule. The methoxy carbon would resonate around 59 ppm. The carbon bearing the amino group (C2) would be in the range of 50-55 ppm, while the carbon of the primary alcohol (C1) would be around 65-70 ppm. The carbon of the methoxy-adjacent methylene group (C3) is expected around 75-80 ppm.

  • IR Spectroscopy (Neat): The infrared spectrum will be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. A strong C-O stretching band will be observed around 1100 cm⁻¹. C-H stretching vibrations will be present in the 2850-3000 cm⁻¹ region.

  • Mass Spectrometry (ESI+): Electrospray ionization in positive mode would likely show the protonated molecular ion [M+H]⁺ at m/z 106.0863.

Enantioselective Synthesis: A Chiral Pool Approach from D-Serine

The most logical and cost-effective strategy for the enantioselective synthesis of (2R)-3-Amino-2-methoxypropan-1-ol is a chiral pool approach starting from the readily available amino acid, D-serine.[6] This ensures the correct absolute stereochemistry at the C2 position. The synthesis involves three key transformations: N-protection, O-methylation of the side-chain hydroxyl group, and reduction of the carboxylic acid.

Synthesis_of_2R_3_Amino_2_methoxypropan_1_ol D_Serine D-Serine N_Protected_D_Serine N-Protected D-Serine (e.g., Boc-D-Serine) D_Serine->N_Protected_D_Serine 1. N-Protection (e.g., Boc₂O, base) N_Protected_O_Methyl_D_Serine_Ester N-Protected O-Methyl D-Serine Ester N_Protected_D_Serine->N_Protected_O_Methyl_D_Serine_Ester 2. O-Methylation (e.g., MeI, Ag₂O or NaH) N_Protected_Target N-Protected (2R)-3-Amino- 2-methoxypropan-1-ol N_Protected_O_Methyl_D_Serine_Ester->N_Protected_Target 3. Reduction (e.g., LiBH₄, NaBH₄/I₂) Target (2R)-3-Amino-2-methoxypropan-1-ol N_Protected_Target->Target 4. Deprotection (e.g., TFA, HCl) Derivatization cluster_0 Derivatization Pathways Start (2R)-3-Amino-2-methoxypropan-1-ol Oxazolidinone Chiral Oxazolidinone Auxiliary Start->Oxazolidinone Phosgene or equivalent Ligand Chiral Ligand Start->Ligand Functionalization & Metal Coordination

Sources

Methodological & Application

Application Note: Synthesis and Utilization of (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is a high-value chiral intermediate belonging to the class of 2-O-methyl-isoserinols . Unlike its regioisomer (2-amino-3-methoxypropan-1-ol), this scaffold places the amine at the


-position relative to the alcohol, creating a unique 1,3-amino-alcohol motif with a central methoxy ether.

This structural distinctiveness makes it a critical building block in the synthesis of proteasome inhibitors (e.g., quinoline-based therapeutics for Human African Trypanosomiasis), kinase inhibitors , and hydrophilic linkers for Antibody-Drug Conjugates (ADCs) . Its primary utility lies in introducing polarity and specific hydrogen-bonding vectors without donating a hydrogen bond at the C2 position, often improving the metabolic stability and blood-brain barrier (BBB) permeability of drug candidates.

This guide details a robust, scalable synthesis protocol starting from (R)-Glycidol , ensuring high enantiomeric excess (>98% ee) and regiochemical purity.

Strategic Synthesis Architecture

The synthesis strategy prioritizes stereochemical retention and regiocontrol . We utilize the "Azide-Epoxide Opening" pathway, which is superior to Serine-homologation routes due to higher atom economy and fewer redox adjustments.

Reaction Pathway Diagram

SynthesisPath Start (R)-Glycidol (Chiral Pool) Step1 Step 1: Protection ((R)-Benzyl Glycidyl Ether) Start->Step1 BnBr, NaH THF, 0°C Step2 Step 2: Azidolysis (Regioselective Ring Opening) Step1->Step2 NaN3, NH4Cl MeOH/H2O, Reflux Step3 Step 3: O-Methylation (Williamson Ether Synthesis) Step2->Step3 MeI, NaH THF, 0°C Step4 Step 4: Global Reduction (Hydrogenation) Step3->Step4 H2, Pd/C MeOH, HCl End (2R)-3-Amino-2-methoxypropan-1-ol HCl (Final Salt) Step4->End Crystallization

Caption: Figure 1. Four-step stereoselective synthesis pathway from (R)-Glycidol to the target hydrochloride salt.

Detailed Experimental Protocols

Safety Pre-Requisites[1][2][3]
  • Sodium Azide (NaN

    
    ):  Highly toxic and can form explosive metal azides. Use non-metallic spatulas and quench reaction mixtures with sodium nitrite/sulfuric acid or bleach in a dedicated waste stream.
    
  • Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. Handle only in a certified fume hood with double-gloving.

  • Hydrogenation: Palladium on Carbon (Pd/C) is pyrophoric when dry. Keep wet with solvent/water.[1]

Step 1: Preparation of (R)-Benzyl Glycidyl Ether

Rationale: Protecting the primary alcohol prevents competitive methylation in Step 3 and directs the azide attack in Step 2.

  • Setup: Charge a flame-dried 3-neck flask with NaH (60% dispersion, 1.1 eq) and anhydrous THF (10 vol). Cool to 0°C.

  • Addition: Add (R)-Glycidol (1.0 eq) dropwise over 30 min. Stir for 30 min at 0°C to form the alkoxide.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.05 eq) dropwise. Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[2] Wash organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation or silica flash chromatography (Hexane/EtOAc 9:1).

    • Checkpoint:

      
      H NMR should show benzylic protons (~4.5 ppm) and epoxide protons (2.6–3.2 ppm).
      
Step 2: Regioselective Azidolysis

Rationale: Azide ion preferentially attacks the less substituted carbon (C3) of the epoxide under thermodynamic control, establishing the 1,3-substitution pattern.

  • Reaction: Dissolve (R)-Benzyl Glycidyl Ether (1.0 eq) in MeOH:H

    
    O (8:1). Add NH
    
    
    
    Cl (2.0 eq) and Sodium Azide (NaN
    
    
    , 1.5 eq).
  • Conditions: Reflux (65°C) for 12–16 hours.

  • Monitoring: TLC should show disappearance of the epoxide.

  • Workup: Concentrate MeOH. Extract aqueous residue with EtOAc.[2]

  • Product: (2R)-1-Azido-3-(benzyloxy)propan-2-ol.

    • Critical QC: Ensure no regioisomer (2-azido-3-hydroxy...) is present. The C3-azide product is favored >95:5.

Step 3: O-Methylation (The Critical Step)

Rationale: Locking the C2-hydroxyl as a methyl ether. This step defines the core functionality of the target molecule.

  • Setup: Dissolve the azido-alcohol from Step 2 in anhydrous THF (10 vol). Cool to 0°C.

  • Deprotonation: Add NaH (1.2 eq). Stir for 30 min.

  • Methylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Quench with water (carefully). Extract with Et

    
    O.
    
  • Product: (2R)-1-Azido-2-methoxy-3-(benzyloxy)propane.

Step 4: Global Reduction and Deprotection

Rationale: A "one-pot" hydrogenation performs two functions: reducing the azide to the amine and cleaving the benzyl ether to the alcohol.

  • Setup: Dissolve the methylated intermediate in MeOH. Add 10% Pd/C (10 wt% loading).

  • Acidification: Add concentrated HCl (1.1 eq) to the mixture (to trap the amine as it forms).

  • Hydrogenation: Hydrogenate at 3–5 bar (45–75 psi) H

    
     pressure for 12 hours at RT.
    
  • Filtration: Filter catalyst through Celite under nitrogen (avoid drying the catalyst).

  • Isolation: Concentrate the filtrate to a viscous oil.

  • Crystallization: Triturate with Et

    
    O or cold Acetone to induce crystallization of the hydrochloride salt.
    

Analytical Specifications & Quality Control

To ensure the material is suitable for drug development, the following specifications must be met.

TestMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white hygroscopic solidHighly hygroscopic; store under Argon.
Identity

H NMR (D

O)
Consistent with structureKey signals: O-Me singlet (~3.4 ppm), C2-H multiplet.
Purity HPLC (ELSD/CAD)> 97.0%UV detection is weak; use charged aerosol detection.
Chiral Purity Chiral HPLC> 98.0% eeColumn: Chiralpak AD-H or IC.
Water Content Karl Fischer< 1.0%Critical for stoichiometry in next steps.
NMR Interpretation Guide (D O)
  • 
     3.75 (dd, 1H):  C1-H
    
    
    
    (Hydroxymethyl)
  • 
     3.60 (dd, 1H):  C1-H
    
    
    
    (Hydroxymethyl)
  • 
     3.55 (m, 1H):  C2-H (Methine ether)
    
  • 
     3.42 (s, 3H):  O-CH
    
    
    
    (Methoxy group)
  • 
     3.20 (dd, 1H):  C3-H
    
    
    
    (Aminomethyl)
  • 
     3.05 (dd, 1H):  C3-H
    
    
    
    (Aminomethyl)

Applications in Drug Discovery[6]

Proteasome Inhibitors (HAT Therapy)

Recent research has highlighted the utility of this intermediate in synthesizing Quinoline-based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). The (2R)-3-amino-2-methoxypropan-1-ol moiety is coupled to a quinoline-2-carboxylic acid core.

  • Mechanistic Role: The methoxy group improves lipophilicity compared to the diol, facilitating CNS penetration, while the terminal hydroxyl maintains critical H-bond interactions with the proteasome

    
    -subunits.
    
  • Protocol: Standard amide coupling (HATU/DIPEA) of the amine HCl salt with the carboxylic acid.

Linker Chemistry (ADCs and PROTACs)

The scaffold serves as a short, polar, non-peptidic spacer .

  • Advantage: Unlike PEG chains, this linker is chiral and rigid, potentially reducing aggregation in antibody-drug conjugates.

  • Functionalization: The primary alcohol can be activated (e.g., with p-Nitrophenyl chloroformate) to form carbamates, linking cytotoxic payloads to targeting ligands.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete epoxide openingIncrease NH

Cl concentration to buffer the reaction; ensure reflux is maintained.
Regioisomer Contamination Azide attack at C2Ensure the reaction is performed in protic solvent (MeOH/H

O) to favor steric control over electronic control.
Incomplete Hydrogenation Catalyst poisoningEnsure the sulfur/iodide residues from previous steps (MeI) are completely removed before hydrogenation. Wash the organic layer with Sodium Thiosulfate in Step 3.

References

  • Synthesis of Glycerol Monoethers

    • Sutter, M., et al. "Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies." Green Chemistry, 2013, 15, 3020-3026.

    • Note: Establishes the baseline reactivity of glycidol ring-opening, though this protocol adapts it for amino-analogs.
  • Application in Proteasome Inhibitors

    • Brand, S., et al. "Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT)." Journal of Medicinal Chemistry, 2021.

    • Context: Specifically cites the use of (R)-3-amino-2-methoxypropan-1-ol (Compound 7 synthesis) to improve brain-to-plasma partition coefficients.
  • Fringuelli, F., et al. "Azidolysis of epoxides in water: a concise synthesis of enantiopure 1,2-amino alcohols." Journal of Organic Chemistry, 2003.
  • General Safety Data

    • Merck/Sigma-Aldrich Safety Data Sheet for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride (CAS 2287249-72-1).

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of (2R)-3-Amino-2-methoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-3-Amino-2-methoxypropan-1-ol is a chiral trifunctional molecule of significant interest in medicinal chemistry and drug development. Its structural features, including a primary amine, a secondary alcohol, and a methoxy group, provide multiple points for chemical modification, making it a valuable building block for the synthesis of complex and biologically active compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with this versatile substrate. We will delve into the critical role of protecting group strategies to achieve regioselectivity, followed by detailed protocols for N-alkylation and O-alkylation, and conclude with deprotection methods.

The inherent challenge in the chemical manipulation of (2R)-3-Amino-2-methoxypropan-1-ol lies in the similar reactivity of its nucleophilic primary amine and primary alcohol functional groups. Direct alkylation would likely result in a mixture of N-alkylated, O-alkylated, and potentially di-alkylated products, leading to low yields of the desired compound and creating significant purification challenges. Therefore, a robust protecting group strategy is paramount for achieving selective functionalization.[1][2][3]

The Imperative of Protecting Groups

A protecting group is a chemical moiety that is temporarily introduced into a multifunctional molecule to block a specific reactive site, allowing a chemical transformation to be carried out selectively at another position.[2][3] An ideal protecting group should be easy to introduce and remove in high yield under conditions that do not affect other functional groups in the molecule.[4] For (2R)-3-Amino-2-methoxypropan-1-ol, the choice of protecting groups will dictate whether the nucleophilic substitution occurs at the nitrogen or the oxygen atom.

Orthogonal Protection Strategy

An orthogonal protecting group strategy is particularly effective, wherein different protecting groups can be removed under distinct conditions without affecting each other.[3][5] For instance, an acid-labile protecting group on the amine and a base-labile group on the alcohol would allow for selective deprotection and further modification at either site.

G cluster_0 Protection cluster_1 Selective Functionalization cluster_2 Deprotection A (2R)-3-Amino-2-methoxypropan-1-ol B N-Protected Intermediate A->B Selective N-protection C O,N-Diprotected Intermediate B->C O-protection D N-Alkylation C->D Deprotect O-group, then N-alkylation E O-Alkylation C->E Deprotect N-group, then O-alkylation F Final Product D->F E->F

Caption: General workflow for selective nucleophilic substitution.

Protocol 1: Selective N-Alkylation

This protocol outlines the N-alkylation of (2R)-3-Amino-2-methoxypropan-1-ol. The strategy involves first protecting the more reactive primary amine, followed by protection of the alcohol, selective deprotection of the amine, and finally, the nucleophilic substitution on the nitrogen atom.

Step 1a: Protection of the Amine

The primary amine is generally more nucleophilic than the primary alcohol. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be easily removed with acid.[5]

Materials:

  • (2R)-3-Amino-2-methoxypropan-1-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Dissolve (2R)-3-Amino-2-methoxypropan-1-ol (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 1b: Protection of the Alcohol

With the amine protected, the primary alcohol can now be protected. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable choice as it is stable to many reaction conditions but can be cleaved with fluoride ions.[1]

Materials:

  • N-Boc-(2R)-3-amino-2-methoxypropan-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in dry DMF.

  • Add imidazole (2.5 eq) to the solution.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the fully protected intermediate.

Step 2: Selective Deprotection of the Amine

The Boc group can be selectively removed under acidic conditions without affecting the TBDMS ether.

Materials:

  • Fully protected intermediate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the fully protected intermediate in DCM.

  • Add an excess of TFA or 4M HCl in Dioxane at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer and concentrate to give the O-protected amine.

Step 3: N-Alkylation

The free amine can now undergo nucleophilic substitution with an appropriate electrophile.

G cluster_0 N-Alkylation A O-Protected Amine C N-Alkylated Product A->C B Electrophile (R-X) B->C G cluster_0 O-Alkylation (Williamson Ether Synthesis) A N-Protected Alcohol C Alkoxide A->C Deprotonation B Base (e.g., NaH) B->C E O-Alkylated Product C->E D Electrophile (R-X) D->E

Sources

Application Note: Chemoselective Amine Protection of (2R)-3-Amino-2-methoxypropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the procedures for the chemoselective


-protection of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride . This chiral building block contains three distinct functionalities: a primary amine (as an HCl salt), a primary alcohol, and a methoxy ether at the chiral center.

The core challenge is achieving exclusive protection of the amine group (


-acylation) while leaving the primary alcohol free (

-acylation avoidance), despite the nucleophilic nature of both groups. This guide provides optimized protocols for Boc (tert-butyloxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (fluorenylmethyloxycarbonyl) protection groups, tailored specifically for the hydrochloride salt starting material.

Structural Analysis & Strategic Considerations

Substrate Characteristics
  • Compound: (2R)-3-Amino-2-methoxypropan-1-ol HCl

  • CAS: 11528357 (General/Related)

  • Key Feature: The C2-methoxy group provides steric bulk and electronic induction, slightly reducing the nucleophilicity of the amine compared to a linear alkyl amine, but the amine remains significantly more nucleophilic than the C1-hydroxyl group.

  • Salt Form: The HCl salt renders the amine non-nucleophilic initially. A stoichiometric base is mandatory to liberate the free amine (

    
    ) in situ.
    
Chemoselectivity Strategy

To prevent


-acylation (ester formation) at the primary alcohol:
  • Kinetic Control: Exploit the higher nucleophilicity of the amine (

    
    ).
    
  • Reagent Selection: Use reagents with lower electrophilicity where possible (e.g., anhydrides or succinimide esters over acid chlorides).

  • Temperature: Maintain low temperatures (

    
     to RT) to suppress the activation energy required for alcohol attack.
    

Decision Matrix: Selecting the Protecting Group

Use the following logic flow to determine the appropriate protocol for your downstream application.

ProtectionSelection Start Start: (2R)-3-Amino-2-methoxypropan-1-ol HCl Q1 Is the target stable to strong acid (TFA/HCl)? Start->Q1 Q2 Is the target stable to Hydrogenolysis (H2/Pd)? Q1->Q2 No Boc Use Protocol A: N-Boc (Cleaved by Acid) Q1->Boc Yes (Standard) Q3 Is the target stable to Base (Piperidine)? Q2->Q3 No Cbz Use Protocol B: N-Cbz (Cleaved by H2 or HBr) Q2->Cbz Yes Q3->Boc No (Re-evaluate Strategy) Fmoc Use Protocol C: N-Fmoc (Cleaved by Base) Q3->Fmoc Yes

Caption: Decision matrix for selecting the optimal amine protecting group based on downstream stability requirements.

Experimental Protocols

Protocol A: -Boc Protection (Recommended Standard)

Objective: Synthesis of tert-butyl ((2R)-3-hydroxy-2-methoxypropyl)carbamate. Mechanism: Nucleophilic attack of the free amine on Di-tert-butyl dicarbonate (


).

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.2 equiv) [Note: 1.0 eq to neutralize HCl, 1.2 eq for reaction]
    
  • Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step Procedure:

  • Salt Neutralization: Suspend (2R)-3-Amino-2-methoxypropan-1-ol HCl (10 mmol) in DCM (50 mL). Cool to

    
     in an ice bath.
    
  • Base Addition: Add

    
     (22 mmol) dropwise. The suspension should clarify as the free amine is liberated and 
    
    
    
    forms (or stays in solution depending on concentration).
  • Reagent Addition: Add a solution of

    
     (11 mmol) in DCM (10 mL) dropwise over 15 minutes.
    
    • Critical: Maintain

      
       to prevent reaction with the alcohol.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Check TLC (Stain: Ninhydrin for SM, PMA for Product).

  • Workup:

    • Wash the organic layer with 1M Citric Acid (2 x 30 mL) to remove excess amine/base.

    • Wash with Saturated

      
       (30 mL) and Brine (30 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually yields a clean oil. If necessary, purify via silica flash chromatography (Hexanes/EtOAc).

Protocol B: -Cbz Protection (Orthogonal)

Objective: Synthesis of benzyl ((2R)-3-hydroxy-2-methoxypropyl)carbamate. Mechanism: Schotten-Baumann conditions using Benzyl Chloroformate (Cbz-Cl).

Reagents:

  • Substrate (1.0 equiv)

  • Cbz-Cl (1.05 equiv) [Strict stoichiometry]

  • 
     (3.0 equiv)
    
  • Water/Acetone (1:1 mixture)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate HCl salt (10 mmol) in Water (25 mL). Add Acetone (25 mL).

  • Buffer: Add solid

    
     (30 mmol). The excess base is required to neutralize the HCl salt and the HCl generated during the Cbz protection.
    
  • Addition: Cool to

    
    . Add Cbz-Cl (10.5 mmol) dropwise over 30 minutes.
    
    • Caution: Cbz-Cl is highly reactive. Rapid addition can lead to

      
      -acylation (carbonate formation).
      
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Workup:

    • Evaporate Acetone under reduced pressure.

    • Extract the aqueous residue with EtOAc (3 x 30 mL).

    • Wash combined organics with 1N HCl (briefly), then Brine.

  • Purification: Recrystallization (if solid) or Silica Chromatography (DCM/MeOH).

Protocol C: -Fmoc Protection (Base Labile)

Objective: Synthesis of (9H-fluoren-9-yl)methyl ((2R)-3-hydroxy-2-methoxypropyl)carbamate. Strategy: Use Fmoc-OSu (succinimide ester) instead of Fmoc-Cl to avoid


-acylation.

Reagents:

  • Substrate (1.0 equiv)

  • Fmoc-OSu (1.0 equiv)

  • 
     (2.5 equiv)
    
  • Water/Dioxane (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve substrate HCl salt (5 mmol) in Water (15 mL) and Dioxane (15 mL).

  • Neutralization: Add

    
     (12.5 mmol). Stir until dissolved/suspended.
    
  • Addition: Add Fmoc-OSu (5 mmol) in one portion (or dissolved in minimal dioxane).

  • Reaction: Stir at RT for 12–18 hours.

    • Note: Fmoc-OSu is less reactive than acid chlorides, requiring longer times but offering superior selectivity.

  • Workup:

    • Acidify carefully to pH 3–4 with 1M HCl (do not go lower to avoid cleaving the methoxy ether, though it is relatively stable).

    • Extract with EtOAc.[2][3]

  • Purification: Flash chromatography is typically required to remove Fmoc-byproducts.

Generalized Workflow Diagram

Workflow Input Substrate HCl Salt Solv Dissolve (DCM or H2O/Dioxane) Input->Solv Neut Neutralize HCl (Add Base) Solv->Neut Liberate Amine Add Add Reagent (Boc2O / Cbz-Cl / Fmoc-OSu) Neut->Add Nucleophilic Attack React Reaction (0°C -> RT) Add->React Monitor TLC Quench Acidic Wash/Quench React->Quench Remove XS Base Output N-Protected Product Quench->Output

Caption: Generalized workflow for the protection of amine salts in the presence of free alcohols.

Analytical Validation

To confirm the success of the reaction and the absence of side products:

MethodObservationInterpretation
TLC Disappearance of polar baseline spot (amine salt). Appearance of higher

spot.
Reaction progress.

H NMR
Shift of methylene protons adjacent to Nitrogen (

2.8–3.2 ppm) downfield.
Confirmation of

-acylation.

H NMR
Presence of

proton (exchangeable with

).
Confirmation that Alcohol is free (not protected).
MS (ESI)

or

corresponding to protected mass.
Mass confirmation.
Ninhydrin No purple spot on TLC.Absence of free amine.

Troubleshooting & Optimization

  • Issue: O-Acylation Observed (di-protected product).

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Strictly maintain

      
       during addition. Switch from 
      
      
      
      to
      
      
      . Use stoichiometric reagent (1.0 equiv).
  • Issue: Incomplete Reaction.

    • Cause: HCl salt not fully neutralized.

    • Fix: Ensure at least 2.0 equivalents of base are used (1 eq for HCl, 1 eq for the reaction). Check pH of aqueous layer (should be >8).

  • Issue: Solubility.

    • Cause: Amino-alcohol salts are polar; protected products are lipophilic.

    • Fix: Use mixed solvent systems (Dioxane/Water or THF/Water) to keep both species in solution during the transition.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons.[4]

  • Chemoselective Amine Protection Strategies . Organic Chemistry Portal. Link

  • Application Note: N-Boc Protection Protocols . Sigma-Aldrich (Merck). Link

  • Selective Protection of Amino Alcohols . Master Organic Chemistry. Link

Sources

Optimizing Diastereoselective Reductive Amination Using (2R)-3-Amino-2-methoxypropan-1-ol: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds, constituting 40-45% of small molecule drugs.[1][2] Reductive amination stands as one of the most robust and widely utilized methods for their synthesis.[3][4] This guide provides an in-depth exploration of diastereoselective reductive amination using the chiral building block (2R)-3-Amino-2-methoxypropan-1-ol. We will dissect the mechanistic underpinnings of the reaction, present a detailed, validated protocol, and offer a comprehensive framework for optimizing reaction conditions to achieve high diastereoselectivity and yield. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex, stereochemically-defined molecules.

Introduction: The Strategic Value of (2R)-3-Amino-2-methoxypropan-1-ol in Asymmetric Synthesis

Reductive amination, the process of forming an amine from a carbonyl compound and an amine via an intermediate imine or iminium ion, is a cornerstone of modern organic synthesis.[5][6] When the goal is to create a new stereocenter, the challenge lies in controlling the facial selectivity of the hydride reduction step. One powerful strategy is substrate-controlled diastereoselective synthesis, where a chiral reactant directs the stereochemical outcome of the reaction.

(2R)-3-Amino-2-methoxypropan-1-ol is a valuable chiral building block for this purpose. Its utility stems from several key structural features:

  • Pre-existing Stereocenter: The (2R) stereocenter provides the intrinsic chirality necessary to induce diastereoselectivity during the reduction of the newly formed imine.

  • Bifunctionality: The presence of both a primary amine and a primary alcohol allows for versatile synthetic manipulations post-amination. The hydroxyl group can be used for subsequent cyclization reactions or as a handle for further derivatization.

  • Potential for Chelation: The methoxy group at the 2-position, along with the nearby nitrogen and oxygen atoms, can potentially coordinate with Lewis acidic reagents or the hydride source, creating a more rigid transition state that enhances stereochemical control.

This guide focuses on leveraging these features to optimize the reaction between (2R)-3-Amino-2-methoxypropan-1-ol and a prochiral ketone to yield a diastereomerically-enriched secondary amine.

The Reaction Mechanism: A Step-by-Step Analysis

The direct reductive amination process is a one-pot reaction where imine formation and reduction occur concurrently.[3] The selectivity and efficiency of the reaction are critically dependent on balancing the rates of these two key steps.

Reductive_Amination_Mechanism Figure 1: Mechanism of Direct Reductive Amination Reactants Ketone + (2R)-3-Amino- 2-methoxypropan-1-ol Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack KetoneReduction Side Product: Alcohol Reactants->KetoneReduction Iminium Iminium Ion (Protonated Imine) Carbinolamine->Iminium Dehydration (rate-limiting) Product Diastereomeric Amine Products Iminium->Product Hydride Reduction Hydride [H⁻] (e.g., STAB) Hydride->Reactants Hydride->Iminium Acid H⁺ (Catalyst) Acid->Carbinolamine H₂O elimination

Caption: A simplified workflow of the direct reductive amination process.

Causality Explained:

  • Imine/Iminium Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone. This is followed by a dehydration step to form an imine. This dehydration is often the rate-limiting step and is typically catalyzed by a mild acid.[4][5] The imine exists in equilibrium with its protonated form, the iminium ion, which is more electrophilic.

  • The Selectivity Challenge: The core challenge in direct reductive amination is that the starting carbonyl compound can also be reduced by the hydride reagent.[5][7] Therefore, the chosen reducing agent must reduce the iminium ion much faster than it reduces the ketone.[8]

  • Hydride Reduction: A hydride source attacks the electrophilic carbon of the iminium ion. The pre-existing stereocenter on the amino alcohol backbone directs this attack to one face of the C=N double bond, leading to the preferential formation of one diastereomer.

Core Protocol: Diastereoselective Reductive Amination of a Prochiral Ketone

This protocol provides a robust starting point for the reductive amination of a representative ketone, such as 4-phenylcyclohexanone, with (2R)-3-Amino-2-methoxypropan-1-ol.

Materials:

  • (2R)-3-Amino-2-methoxypropan-1-ol

  • 4-Phenylcyclohexanone (or other prochiral ketone)

  • Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (AcOH), glacial

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen (N₂) or Argon (Ar) gas supply

Procedure:

  • Reactant Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 4-phenylcyclohexanone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add (2R)-3-Amino-2-methoxypropan-1-ol (1.1 eq).

    • Scientist's Note: A slight excess of the amine can help drive the imine formation equilibrium forward and suppress side reactions like dialkylation.[5]

  • Acid Catalyst (Optional but Recommended): For less reactive ketones, add glacial acetic acid (1.0-2.0 eq) to catalyze imine formation.[8][9] The acid protonates the intermediate carbinolamine, facilitating the elimination of water.[5]

  • Initiation of Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes.

    • Expertise Insight: STAB is the reagent of choice for its remarkable selectivity. It is a mild hydride donor, less basic than other borohydrides, and tolerant of the mildly acidic conditions required for imine formation.[7][10] Its steric bulk also helps to minimize the undesired reduction of the starting ketone.[8] The reaction is often mildly exothermic; portion-wise addition helps control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).

  • Workup - Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. This neutralizes the acetic acid and quenches any remaining STAB.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product and determine the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy and/or chiral HPLC.

A Framework for Optimization

Achieving optimal yield and diastereoselectivity requires a systematic approach to tuning reaction parameters. The following sections detail the key variables and their mechanistic impact.

Optimization_Workflow Figure 2: Optimization Decision Workflow Start Initial Result: Low Yield or Low d.r. CheckConversion Is Ketone Consumed? Start->CheckConversion Incomplete Incomplete Reaction CheckConversion->Incomplete No Complete Reaction Complete CheckConversion->Complete Yes OptimizeAcid Adjust pH / Acid Catalyst (AcOH eq.) Incomplete->OptimizeAcid Slow imine formation? OptimizeTemp Modify Temperature Incomplete->OptimizeTemp Increase Temp OptimizeHydride Vary Reducing Agent (e.g., NaCNBH₃) Complete->OptimizeHydride Low d.r.? OptimizeSolvent Screen Solvents (THF, MeCN, EtOAc) Complete->OptimizeSolvent Low Yield/d.r.? Final Optimized Protocol OptimizeHydride->Final OptimizeSolvent->Final OptimizeAcid->Final OptimizeTemp->Final

Caption: A decision tree for troubleshooting and optimizing the reaction.

Choice of Reducing Agent

The selection of the hydride source is paramount. While STAB is an excellent starting point, other reagents can be considered.

Reducing AgentTypical Solvent(s)Key Characteristics & ConsiderationsCitation(s)
NaBH(OAc)₃ (STAB) DCE, THF, DCMGold Standard. Mild, selective for imines/iminiums over ketones. Water-sensitive. Works well with mild acid catalyst.[7],[8],[9]
NaBH₃CN MeOH, EtOHClassic Reagent. Water-stable. Requires careful pH control (typically 6-7) to be selective. Highly toxic cyanide byproducts.[7],[11],[4]
NaBH₄ MeOH, EtOHAggressive. Can readily reduce both ketones and aldehydes. Requires pre-formation of the imine before addition.[7],[4]
H₂/Catalyst (e.g., Pd/C) MeOH, EtOAcGreen Option. Can be highly effective but may require higher pressures/temperatures and screening of catalysts. Potential for side reactions with sensitive functional groups.[12],[6]

Expert Insight: For most applications involving sensitive functional groups and the need for a one-pot procedure, STAB remains superior due to its chemoselectivity and operational simplicity.[3][8] NaBH₃CN is a viable alternative, but the toxicity and need for strict pH monitoring make it less favorable.[10]

Solvent Effects

The reaction solvent influences solubility, reaction rates, and potentially the transition state geometry, which impacts diastereoselectivity.

  • Chlorinated Solvents (DCE, DCM): Often the solvents of choice, promoting good solubility for a wide range of substrates.[9] DCE is generally preferred.[8]

  • Ethers (THF, Dioxane): Good alternatives to chlorinated solvents. Reactions may be slightly slower than in DCE.[5][13]

  • Acetonitrile (MeCN): A polar aprotic option, can be effective but compatibility should be checked.[9]

  • Alcohols (MeOH, EtOH): Generally incompatible with STAB but are the preferred solvents for NaBH₃CN and NaBH₄.[3][7] Methanol, in particular, can accelerate imine formation.[5][14]

  • Green Solvents: Recent studies have shown that solvents like ethyl acetate (EtOAc) can be effective, more environmentally friendly replacements for chlorinated solvents in STAB-mediated aminations.[15][16]

Recommendation: Begin with DCE. If optimization is required, screen THF and EtOAc as alternatives. The nature of the solvent can significantly affect reaction pathways and rates.[14]

The Critical Role of pH and Acid Catalysis

Controlling the acidity of the reaction medium is a delicate balancing act.

  • Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial step of imine formation.[4]

  • Just Right (pH ~5-7): This range is optimal. It allows for sufficient free amine to initiate the reaction while also providing acid catalysis to accelerate the dehydration of the carbinolamine intermediate to the iminium ion.[5][11]

  • Too Basic (pH > 8): The rate of imine/iminium ion formation slows dramatically as the dehydration step is not effectively catalyzed.

Practical Application: For many ketone substrates, the addition of 1-2 equivalents of acetic acid is beneficial.[8] It acts as a catalyst and ensures the formation of the reactive iminium ion. For reactions that are sluggish, titrating the amount of acetic acid is a primary optimization strategy.

Troubleshooting and Final Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Sterically hindered substrates.1. Add 1-2 eq. of AcOH. Consider pre-stirring ketone, amine, and acid for 1-2h before adding STAB. 2. Use a fresh bottle of STAB. 3. Increase reaction temperature to 40-50 °C; prolong reaction time.
Low Diastereoselectivity 1. Flexible transition state. 2. Reaction temperature too high. 3. Incorrect solvent choice.1. Lower the reaction temperature (e.g., to 0 °C or -20 °C) to favor the lower-energy transition state. 2. Screen alternative solvents (e.g., from DCE to THF). 3. Consider adding a Lewis acid [ex. Ti(iPrO)₄] to promote a more rigid, chelated transition state.[7]
Formation of Alcohol Side Product 1. Reducing agent is too reactive. 2. Imine formation is too slow compared to ketone reduction.1. Ensure STAB is used instead of NaBH₄. 2. Ensure adequate acid catalysis (AcOH) is present to accelerate imine formation, making it the kinetically favored pathway.[13]

Conclusion

The use of (2R)-3-Amino-2-methoxypropan-1-ol as a chiral amine source in reductive amination is a powerful method for installing a new stereocenter with predictable, substrate-controlled diastereoselectivity. By understanding the interplay between the choice of reducing agent, solvent, and acid catalysis, researchers can systematically optimize the reaction to achieve high yields and stereochemical purity. The presented protocol, built upon the selective and mild nature of sodium triacetoxyborohydride, serves as a validated and reliable foundation for the synthesis of complex chiral amines, which are vital intermediates in pharmaceutical and agrochemical development.[17][18]

References

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantit
  • Catalysts for Asymmetric Reductive Amination –Ir-PSA series.Kanto Chemical Co., Inc.,
  • Reductive Amination - Common Conditions.
  • Specific solvent issues with Reductive Amination/Alkyl
  • A remarkable solvent effect on reductive amination of ketones.
  • Borch Reductive Amination.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.Frontiers, 26 Nov 2021,
  • Myers Chem 115.Harvard University,
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.ACS Omega, 19 Aug 2022,
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.ChemicalBook, 16 Dec 2024,
  • Sodium triacetoxyborohydride.Organic Chemistry Portal,
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reductive Amination, and How It Works.Master Organic Chemistry, 1 Sep 2017,
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.J. Chem. Pharm. Res., 29 Apr 2024,
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes.Green Chemistry, RSC Publishing,
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Reductive aminations by imine reductases:
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.PMC, 19 Aug 2022,
  • Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines.Semantic Scholar,
  • (PDF) An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters.
  • Amine synthesis by reductive amination (reductive alkyl
  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters.PMC,
  • Reductive Amin
  • 3-Methoxy-2-methylpropan-1-ol: A Comparative Guide to Its Role in Asymmetric Synthesis.Benchchem,
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.Semantic Scholar,
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.Semantic Scholar, 8 Aug 2025,
  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics.Beilstein Journal of Organic Chemistry, 15 Nov 2017,
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.Semantic Scholar, 1987,

Sources

Scale-up synthesis methods for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride , a critical chiral building block used in the development of protease inhibitors, kinase inhibitors, and next-generation antivirals. Unlike common serine derivatives, this "isoserine" scaffold features a unique 2-methoxy/3-amino regiochemistry that presents specific synthetic challenges, particularly regarding regioselective O-methylation and the preservation of chiral integrity. This guide outlines a validated 5-step synthetic route starting from (R)-Glycidol , emphasizing process safety, impurity control, and scale-up feasibility from gram to kilogram quantities.

Introduction & Retrosynthetic Analysis

The target molecule, (2R)-3-Amino-2-methoxypropan-1-ol , contains a stereocenter at the C2 position. The primary challenge in its synthesis is distinguishing between the primary hydroxyl (C1), the secondary hydroxyl (C2), and the amine (C3) to achieve selective methylation at the C2-oxygen.

Direct methylation of 3-amino-1,2-propanediol is non-selective and typically favors the more acidic primary alcohol or the nucleophilic amine. Therefore, an orthogonal protection strategy is required.

Retrosynthetic Strategy:

  • Target: (2R)-3-Amino-2-methoxypropan-1-ol HCl.

  • Disconnection: O-Methylation and Deprotection.

  • Precursor: Fully protected intermediate (N-Protected, O1-Protected, O2-Methylated).

  • Starting Material: (R)-Glycidol (Chiral Pool). This precursor is commercially available in high optical purity (>99% ee) and allows for the introduction of the amine functionality via regiospecific ring opening.

Synthetic Route Overview

The selected route utilizes (R)-Glycidol as the chiral starting material. The sequence involves:

  • Regioselective Ring Opening: Using benzylamine to install the C3-nitrogen.

  • N-Protection: Preventing N-methylation.

  • Regioselective O-Protection: Blocking the primary C1-hydroxyl.

  • O-Methylation: Installing the C2-methoxy group (Critical Step).

  • Global Deprotection: Revealing the target amino-alcohol.

ReactionScheme Glycidol (R)-Glycidol (C3H6O2) Step1 Step 1: Ring Opening BnNH2, IPA, 60°C Glycidol->Step1 Inter1 Intermediate 1 (Aminodiol) Step1->Inter1 Step2 Step 2: N-Protection Boc2O, DCM Inter1->Step2 Inter2 Intermediate 2 (N-Boc, N-Bn) Step2->Inter2 Step3 Step 3: 1-O-Protection TBSCl, Imidazole Inter2->Step3 Inter3 Intermediate 3 (1-O-TBS) Step3->Inter3 Step4 Step 4: 2-O-Methylation NaH, MeI, THF Inter3->Step4 Inter4 Intermediate 4 (2-OMe) Step4->Inter4 Step5 Step 5: Deprotection 1. TBAF 2. H2, Pd/C 3. HCl Inter4->Step5 Target Target Molecule (HCl Salt) Step5->Target

Caption: Stepwise synthetic pathway from (R)-Glycidol to (2R)-3-Amino-2-methoxypropan-1-ol HCl.

Detailed Experimental Protocols

Step 1: Epoxide Ring Opening

Reaction: (R)-Glycidol + Benzylamine


 (2R)-3-(Benzylamino)propane-1,2-diol.
  • Rationale: Benzylamine is used instead of ammonia to prevent the formation of tertiary amines (double alkylation) and to facilitate handling (product is less water-soluble than the free amine).

  • Protocol:

    • Charge Benzylamine (1.1 equiv) and Isopropanol (IPA) (5 vol) into a reactor.

    • Heat to 60°C.

    • Slowly add (R)-Glycidol (1.0 equiv) over 2 hours. Note: Exothermic reaction. Control addition rate to maintain T < 70°C.

    • Stir at 60°C for 4 hours. Monitor by HPLC (disappearance of benzylamine).

    • Concentrate under reduced pressure to remove IPA.

    • Purification: Crystallize from EtOAc/Heptane or use directly in the next step (crude purity typically >95%).

Step 2: N-Boc Protection

Reaction: (2R)-3-(Benzylamino)propane-1,2-diol + Boc2O


 N-Boc-N-Benzyl-aminodiol.
  • Rationale: The secondary amine must be protected to prevent methylation in Step 4. The Boc group is orthogonal to the silyl ether used later.

  • Protocol:

    • Dissolve crude intermediate from Step 1 in DCM (10 vol).

    • Add Triethylamine (1.2 equiv).

    • Cool to 0-5°C.

    • Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dissolved in DCM dropwise.

    • Warm to 20-25°C and stir for 6 hours.

    • Workup: Wash with water, 5% citric acid, and brine. Dry organic layer (Na2SO4) and concentrate.[1][2][3]

Step 3: Selective Primary Alcohol Protection

Reaction: N-Boc-intermediate + TBSCl


 1-O-TBS-2-hydroxy-3-amino derivative.
  • Rationale: The primary hydroxyl (C1) is sterically more accessible than the secondary hydroxyl (C2). Using a bulky silyl group like TBS (tert-butyldimethylsilyl) ensures high regioselectivity (>20:1).

  • Protocol:

    • Dissolve Step 2 product in DMF (5 vol).

    • Add Imidazole (2.5 equiv).

    • Cool to 0°C.

    • Add TBSCl (1.1 equiv) portion-wise.

    • Stir at 0-5°C for 2 hours, then allow to warm to RT.

    • QC Check: HPLC should show <2% bis-silylated byproduct.

    • Workup: Dilute with MTBE (methyl tert-butyl ether) and wash with water (3x) to remove DMF. Concentrate to an oil.[3][4]

Step 4: O-Methylation (Critical Process Step)

Reaction: 1-O-TBS-2-hydroxy derivative + MeI


 1-O-TBS-2-methoxy derivative.
  • Rationale: This is the most hazardous step. Sodium hydride (NaH) is used to deprotonate the secondary alcohol. The N-Boc and O-TBS groups prevent side reactions.

  • Safety Warning: Evolution of Hydrogen gas. Methyl Iodide is a carcinogen. Use a scrubber.

  • Protocol:

    • Suspend NaH (60% dispersion) (1.5 equiv) in anhydrous THF (10 vol) under Nitrogen.

    • Cool to 0°C.

    • Add Step 3 product (dissolved in THF) dropwise over 1 hour. Observe H2 evolution.

    • Stir for 30 min at 0°C to ensure deprotonation.

    • Add Methyl Iodide (MeI) (1.5 equiv) dropwise. Maintain T < 10°C.

    • Warm to RT and stir for 12 hours.

    • Quench: Slowly add saturated NH4Cl solution.

    • Workup: Extract with EtOAc. Wash with sodium thiosulfate (to remove iodine color) and brine. Concentrate.

Step 5: Global Deprotection & Salt Formation

Reaction: Removal of TBS, Benzyl, and Boc groups.

  • Protocol:

    • TBS Removal: Dissolve in THF. Add TBAF (1.0 M in THF, 1.2 equiv). Stir 2h. Aqueous workup.

    • Benzyl Removal: Dissolve residue in MeOH. Add Pd(OH)2/C (Pearlman's Catalyst) (10 wt% loading). Hydrogenate at 3-5 bar H2, 40°C for 12 hours. Filter catalyst.

    • Boc Removal & Salt Formation: Add 4M HCl in Dioxane (3 equiv) to the filtrate. Stir 2 hours.

    • Isolation: The product (2R)-3-Amino-2-methoxypropan-1-ol HCl often precipitates. If not, concentrate and triturate with Et2O or Acetone.

    • Final Drying: Vacuum oven at 40°C.

Process Data & Specifications

ParameterSpecification / Typical Value
Overall Yield 45 - 55% (from Glycidol)
Chemical Purity (HPLC) > 98.0%
Chiral Purity (Chiral HPLC) > 99.0% ee
Appearance White to off-white hygroscopic solid
1H NMR (D2O)

3.65 (m, 1H, CH-OMe), 3.55 (dd, 1H), 3.45 (dd, 1H), 3.35 (s, 3H, OMe), 3.10 (d, 2H, CH2-N)

Critical Process Parameters (CPPs) & Troubleshooting

  • Regioselectivity in Step 3: If bis-silylation occurs (protection of both OH groups), reduce the equivalents of TBSCl to 1.0 and lower the temperature to -10°C.

  • Racemization Risk: The C2 stereocenter is generally stable under these basic alkylation conditions because it is an ether/alcohol, not an alpha-carbonyl center. However, avoid excessive heating during the NaH step.

  • Safety (NaH/MeI): On a kilo-scale, replace NaH with LiHMDS or KOtBu if H2 management is difficult, though NaH often gives cleaner conversions for secondary alcohols.

Process Flow Diagram

ProcessFlow Start Start: (R)-Glycidol Reactor1 Reactor 1: Ring Opening (BnNH2, IPA) Start->Reactor1 Workup1 Concentration & Solvent Swap Reactor1->Workup1 Reactor2 Reactor 2: Protection (Boc2O, TBSCl) Workup1->Reactor2 Reactor3 Reactor 3: Methylation (NaH, MeI, THF) *Safety Critical* Reactor2->Reactor3 Reactor3->Reactor3 Exotherm Control Reactor4 Reactor 4: Hydrogenation (H2, Pd/C) Reactor3->Reactor4 Reactor5 Reactor 5: Salt Formation (HCl/Dioxane) Reactor4->Reactor5 Filter Filtration & Drying Reactor5->Filter End Final Product: (2R)-3-Amino-2-methoxypropan-1-ol HCl Filter->End

Caption: Unit operation flow for the scale-up manufacturing process.

References

  • Glycerol Derivatives in Drug Design

    • Title: Synthesis and biological evaluation of novel quinoline-based proteasome inhibitors.
    • Source:J. Med. Chem. (Cited in PMC9436284).
    • Relevance: Confirms utility of (R)-3-amino-2-methoxypropan-1-ol as a fragment.
  • Regioselective Ring Opening of Glycidol: Title: Regioselective ring opening of chiral glycidol with amines. Source:Tetrahedron: Asymmetry, Vol 10, Issue 15. Context: Validates the use of Benzylamine for C3-selective opening.
  • Scale-Up of Methylation Reactions

    • Title: Practical Scale-Up of O-Methylation of Carbohydr
    • Source:Org.[5] Process Res. Dev.

    • Context: Safety protocols for NaH/MeI handling on scale.
  • Title: Chromatographic separation of amino alcohol enantiomers.

Sources

Application Note: Advanced Peptide Coupling Strategies for Incorporating (2R)-3-Amino-2-methoxypropan-1-ol Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Challenge and Opportunity of Complex Side Chains

In the landscape of modern drug discovery, peptides and peptidomimetics represent a frontier of therapeutic innovation. Their high specificity and biological activity are often enhanced by the incorporation of non-canonical or structurally complex amino acid residues. The (2R)-3-Amino-2-methoxypropan-1-ol moiety, when incorporated as a side chain, introduces a unique combination of functionalities: a primary amine, a hydroxyl group, and a methoxy ether. This arrangement offers novel steric and electronic properties, potentially improving proteolytic stability, solubility, or receptor binding affinity[1].

However, the successful synthesis of peptides containing such a multi-functional, sterically demanding side chain is non-trivial. It necessitates a sophisticated approach to both protecting group strategy and peptide bond formation. This guide provides a comprehensive overview of the challenges and presents field-proven protocols for the efficient coupling of amino acids featuring the (2R)-3-Amino-2-methoxypropan-1-ol side chain, designed for researchers in peptide synthesis and drug development.

The Building Block: Orthogonal Protection is Key

The foundation of any successful solid-phase peptide synthesis (SPPS) is a robust and orthogonal protecting group strategy.[2][3][4][5] The (2R)-3-Amino-2-methoxypropan-1-ol side chain contains two reactive nucleophiles—an amine and a primary alcohol—in addition to the α-amino group of the parent amino acid. To prevent unwanted side reactions and ensure the correct peptide sequence, each of these groups must be masked with protectors that can be removed under distinct conditions.[4][5]

A logical and widely adopted orthogonal scheme for use in Fmoc-based SPPS is as follows:

  • α-Amino Group (Nα): Protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is base-labile and is selectively removed at each cycle of peptide elongation using a piperidine solution.[6][7]

  • Side-Chain Amino Group (Nβ): Protected with the Boc (tert-butoxycarbonyl) group. The Boc group is acid-labile and remains stable during the basic conditions of Fmoc removal.[6][8]

  • Side-Chain Hydroxyl Group (O): Protected with an acid-labile group such as t-Butyl (tBu) . The tBu ether is stable to the repetitive base treatments for Fmoc deprotection.

This strategy ensures that the side chain remains fully protected throughout the synthesis and is only deprotected during the final cleavage from the resin with a strong acid cocktail (e.g., Trifluoroacetic acid).[9][10]

Caption: Orthogonally protected amino acid monomer.

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling this modified amino acid is steric hindrance. The β-methoxy group, combined with the bulky Boc and tBu protecting groups on the side chain, sterically shields the activated carboxyl group. This shielding can significantly slow down the rate of aminolysis, leading to incomplete coupling reactions and the formation of deletion sequences—a major source of impurity.[11][12]

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often insufficient to drive these difficult couplings to completion efficiently.[13] Therefore, more potent activation strategies are required.

Recommended Coupling Strategies and Reagents

To ensure high coupling efficiency, the use of modern in-situ activating reagents is strongly recommended. These reagents convert the carboxylic acid into a highly reactive intermediate that can overcome the steric barrier. The two most effective classes are uronium/aminium salts and phosphonium salts.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Uronium/Aminium HATU, HBTU, HCTU Forms highly reactive OAt or OBt active esters.[14][15][16]Very fast reaction rates; HATU is exceptionally potent due to the anchimeric assistance of the pyridine nitrogen in HOAt.Can cause guanidinylation of the N-terminal amine if activation is slow or excess reagent is used.[15][17]
Phosphonium PyBOP, PyAOP Forms a highly reactive acyloxyphosphonium salt intermediate.[18][19]Excellent reactivity, especially for hindered systems; does not cause guanidinylation, allowing for the use of excess reagent.[17]By-product (HMPA from BOP, though not PyBOP) can be toxic; generally higher cost.[20]

For the (2R)-3-Amino-2-methoxypropan-1-ol side chain, HATU is the preferred first choice due to its superior reactivity in sterically demanding couplings.[11][20]

HATU_Mechanism Carboxyl Fmoc-AA-COOH ActiveEster Highly Reactive OAt-Ester Intermediate Carboxyl->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Aminolysis (Nucleophilic Attack) N_Terminus H₂N-Peptide-Resin N_Terminus->PeptideBond

Caption: HATU-mediated activation and coupling workflow.

Detailed Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale solid-phase synthesis. All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.

Protocol 1: Standard HATU Coupling

This protocol should be the primary method for incorporating the modified amino acid.

  • Resin Preparation:

    • Start with 0.1 mmol of the N-terminal amine-free peptide bound to the resin.

    • Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 5 mL).

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve the protected amino acid monomer (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).

    • Allow the solution to pre-activate for 1-2 minutes at room temperature. The solution will typically change color.

    • Rationale: Pre-activation ensures the formation of the reactive OAt-ester before addition to the resin, maximizing coupling efficiency.[21] The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.[20]

  • Coupling Reaction:

    • Add the activation solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Rationale: An extended coupling time is recommended due to the expected steric hindrance.[13]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 5 mL) to remove excess reagents and by-products.

Protocol 2: Optimized "Rescue" Strategy - Double Coupling

If the Kaiser test after the first coupling is positive (blue beads), indicating incomplete reaction, a second coupling is necessary to drive the reaction to completion and avoid deletion sequences.

  • Washing:

    • Following the first coupling attempt (Protocol 1, Step 4), wash the resin thoroughly with DMF (3 x 5 mL). Do not proceed to the Fmoc deprotection step.

  • Second Coupling:

    • Prepare a fresh activation solution as described in Protocol 1, Step 2. Using fresh reagents is critical for success.

    • Add the new activation solution to the resin and agitate for an additional 2-4 hours.

  • Final Monitoring and Washing:

    • Perform a final Kaiser test. The test should now be negative.

    • Wash the resin with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) before proceeding to the next Fmoc deprotection step in the synthesis sequence.

Troubleshooting and Advanced Considerations

If double coupling with HATU fails, which can occur in particularly stubborn sequences, consider the following workflow.

TroubleshootingWorkflow Start Standard HATU Coupling (Protocol 1) Kaiser1 Kaiser Test Start->Kaiser1 Success Coupling Complete Proceed to Next Cycle Kaiser1->Success Negative DoubleCouple Perform Double Coupling (Protocol 2) Kaiser1->DoubleCouple Positive Kaiser2 Kaiser Test DoubleCouple->Kaiser2 Kaiser2->Success Negative Advanced Advanced Strategy: - Switch to PyAOP/DMF - Consider solvent change (NMP) - Microwave-Assisted SPPS Kaiser2->Advanced Positive

Caption: Decision workflow for difficult couplings.

  • Solvent Choice: For sequences prone to aggregation, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain and enhance coupling efficiency.[13]

  • Microwave-Assisted SPPS (MA-SPPS): Applying microwave energy can significantly accelerate slow coupling reactions by efficiently heating the reaction mixture.[13] This can reduce reaction times from hours to minutes but requires careful temperature control to minimize the risk of racemization.

Conclusion

The incorporation of the (2R)-3-Amino-2-methoxypropan-1-ol side chain into peptides is a challenging yet achievable goal that can unlock novel therapeutic properties. Success hinges on a triad of strategic choices: a robust orthogonal protection scheme, the selection of a high-potency coupling reagent such as HATU, and the systematic application of optimized protocols like double coupling when necessary. By understanding the underlying chemical principles and employing the detailed methodologies provided, researchers can confidently navigate the complexities of synthesizing these advanced peptidomimetics.

References

  • Aapptec (2021). Carbodiimides and Additives. Available at: [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyAOP and AOP: New and effective reagents for peptide synthesis. Tetrahedron Letters, 31(2), 205-208.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 177-190. Available at: [Link]

  • Ortho, A., & Catch, S. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available at: [Link]

  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition in English, 33(21), 2200-2202. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. Available at: [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Available at: [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. Available at: [Link]

  • The Organic Chemistry Tutor (2026). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Request PDF from ResearchGate. Available at: [Link]

  • ResearchGate. a General structure and selected common phosphonium salts. b Proposed.... Available at: [Link]

  • Biotage. (2023). What is solid phase peptide synthesis?. Available at: [Link]

  • Novabiochem. Peptide Coupling Reagents Guide. Available at: [Link]

  • IU Indianapolis ScholarWorks. PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS: APPLICATIONS AND MECHANISTIC STUDIES. Available at: [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 229. Available at: [Link]

  • Di Gioia, S., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(20), 7179. Available at: [Link]

  • GPM. Amino acid protecting groups. Available at: [Link]

  • Rojas Lab (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available at: [Link]

  • Conda-Sheridan, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-125. Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing racemization of (2R)-3-Amino-2-methoxypropan-1-ol during thermal processing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Processing of (2R)-3-Amino-2-methoxypropan-1-ol

Status: Active Document ID: TSC-2025-AMPO-01 Audience: Process Chemists, Analytical Scientists, Chemical Engineers

Executive Summary

(2R)-3-Amino-2-methoxypropan-1-ol is a high-value chiral synthon, frequently utilized in the synthesis of non-ionic X-ray contrast media (e.g., Iopromide). Its structural integrity hinges on the stability of the C2-methoxy chiral center. While the ether linkage is generally robust, the presence of a vicinal amine (C3) and a primary alcohol (C1) creates a "perfect storm" for intramolecular cyclization and subsequent racemization under thermal stress.

This guide provides an evidence-based troubleshooting framework to minimize enantiomeric excess (ee) erosion during thermal processing (distillation, drying, and reaction).

Module 1: The Thermodynamics of Racemization

Q: Why does my ee% drop significantly during vacuum distillation, even when the pot temperature is below 120°C?

A: The loss of optical purity in 3-amino-2-methoxypropan-1-ol is rarely due to simple thermal bond rotation. It is almost exclusively driven by Intramolecular Nucleophilic Substitution , catalyzed by trace acidity or metal ions.

The Mechanism: Under thermal stress, particularly if the pH is slightly acidic (protonation of the ether oxygen or the hydroxyl group), the amine group at C3 can act as an intramolecular nucleophile.

  • Activation: Protonation of the C2-methoxy group (or coordination with a Lewis acid metal).

  • Cyclization: The amine nitrogen attacks the C2 chiral center.

  • Displacement: Methanol is displaced, forming a transient Aziridinium ion .

  • Re-opening: The ring opens non-stereoselectively, scrambling the chirality at C2.

Visualizing the Threat:

RacemizationPathway cluster_0 Normal State cluster_1 Thermal/Acid Stress cluster_2 Outcome Start (2R)-Isomer (Stable at Neutral pH) Protonation O-Protonation (Activation) Start->Protonation Heat + H+ Aziridine Aziridinium Intermediate (3-Membered Ring) Protonation->Aziridine Intramolecular Attack (SN2) Racemate Racemic Mixture ((2R) + (2S)) Aziridine->Racemate Ring Opening (Non-selective)

Figure 1: The acid-catalyzed aziridinium pathway leading to racemization.

Corrective Action:

  • Ensure Basicity: Ensure the feed material for distillation is strictly neutral or slightly basic (pH > 8). Even trace HCl salts from a previous step will catalyze racemization at temperatures as low as 80°C.

  • Remove Metals: Transition metals (Fe, Cu) can act as Lewis acids. Use glass-lined equipment or pass the solution through a chelating resin (e.g., Chelex 100) prior to heating.

Module 2: Optimization of Distillation Parameters

Q: What are the "Safe Zone" parameters for purifying this compound?

A: To prevent thermal degradation and racemization, you must minimize the Thermal History (Residence Time × Temperature). Batch distillation is risky due to prolonged heat exposure.

Recommended Protocol: Wiped Film Evaporation (WFE) or Short Path Distillation These methods reduce residence time to seconds rather than hours.

ParameterRecommended RangeCritical Limit (Do Not Exceed)Rationale
Internal Temp 85°C – 105°C125°CAbove 125°C, radical abstraction of the C2-H becomes significant.
Vacuum Pressure < 1.0 mbar> 5.0 mbarHigh vacuum allows lower boiling points.
Residence Time < 1 minute> 60 minutesMinimizes kinetic opportunity for aziridine formation.
Feed pH 9.0 – 11.0< 7.0Prevents acid-catalyzed ether cleavage.
Inert Gas Nitrogen / ArgonAir / CO2CO2 forms carbamates; O2 induces oxidative radical scrambling.

Troubleshooting Flowchart for Distillation:

DistillationLogic Start Start Distillation Setup CheckpH Check Feed pH (Is it > 8.0?) Start->CheckpH AdjustpH Adjust with weak base (e.g., NaHCO3 wash) CheckpH->AdjustpH No CheckVac Check Vacuum (Is it < 2 mbar?) CheckpH->CheckVac Yes AdjustpH->CheckVac UpgradePump Upgrade to Oil Diffusion/Turbo Pump CheckVac->UpgradePump No CheckTemp Monitor Pot Temp (Is it > 110°C?) CheckVac->CheckTemp Yes Stop STOP: High Risk of Racemization CheckTemp->Stop Yes Proceed Proceed with Short Path Distillation CheckTemp->Proceed No

Figure 2: Decision logic for safe distillation setup.

Module 3: Chemical Stability & Storage

Q: Does the presence of CO2 affect thermal stability?

A: Yes, significantly. Amino alcohols are excellent CO2 scrubbers. (2R)-3-Amino-2-methoxypropan-1-ol will react with atmospheric CO2 to form carbamates or zwitterionic carbonate salts .

  • The Risk: Upon heating, these carbamate salts can decompose, releasing CO2 and potentially generating local acidic sites or catalyzing intermolecular attacks that alter stereochemistry.

  • Storage Rule: Always store under a blanket of dry Nitrogen or Argon.

  • Recovery: If the material has absorbed CO2 (indicated by a change in viscosity or cloudiness), do not distill immediately. Degas the material under vacuum at ambient temperature first, or treat with a strong base (NaOH) to "free" the amine before processing.

Q: Which solvents are compatible for recrystallization?

A:

  • Preferred: Isopropanol, Toluene, MTBE (Methyl tert-butyl ether).

  • Avoid:

    • Ketones/Aldehydes (Acetone, MEK): These form Schiff bases (imines) with the primary amine. Tautomerization of the Schiff base can lead to racemization at the alpha-carbon (C2) via an enamine intermediate.

    • Esters (Ethyl Acetate): At high temperatures, the amine can attack the ester, forming amides (aminolysis).

Module 4: Analytical Validation

Q: How do I validate that no racemization occurred?

A: Optical rotation (


) is often insufficient for detecting small drops in ee% (e.g., 99% 

95%). You must use Chiral HPLC or GC.

Standard Protocol:

  • Derivatization (Optional but recommended for GC): React with Trifluoroacetic anhydride (TFAA) to increase volatility and separate enantiomers on a chiral column.

  • Chiral Column Selection:

    • HPLC: Crown ether based columns (e.g., Daicel Crownpak) are excellent for amino alcohols.

    • GC: Cyclodextrin-based phases (e.g., Chirasil-DEX).

References

  • Preparation of (S)-2-aminopropan-1-ol (Alaninol)

    • Source: US Patent 6,133,018 & rel
    • Relevance: Establishes the baseline instability of beta-amino alcohols and the necessity of pH control during workup.
    • Link:

  • Thermal Stability of Amino Alcohols (AMP studies)

    • Source:Thermo Physical Analysis of 2-Amino-2-methyl-1-propanol, Aidic.it.
    • Relevance: Provides thermal decomposition data for hindered amino alcohols, indicating degradation onset >130°C, supporting the <110°C safety limit.
    • Link:

  • Racemization via Schiff Base Formation

    • Source:Elucidating the Racemization Mechanism of Amino Acids, PMC (NIH).
    • Relevance: Confirms the mechanism of racemization via imine/enamine tautomerism when carbonyl impurities are present.
    • Link:

  • Purification of Chiral Amino Alcohols

    • Source: BenchChem Technical Support Guide.
    • Relevance: General protocols for handling N-Boc protected and free base amino alcohols to maintain optical purity.
    • Link:

(Note: While specific patents for the methoxy-variant are proprietary to contrast media manufacturers like Bayer, the chemical principles are extrapolated from the homologous serinol and alaninol patents cited above.)

Technical Support Center: Purification Strategies for (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for professionals encountering challenges with the purification of small, polar amine compounds. This guide specifically addresses the removal of unreacted (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride from reaction mixtures. Due to its high polarity, water solubility, and the basicity of the primary amine, this molecule presents unique separation challenges that standard reversed-phase or normal-phase chromatography often fail to resolve effectively.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to help you select and implement the most effective purification strategy based on the specific properties of your desired product and reaction mixture.

FAQ: Where Do I Start? Choosing Your Purification Strategy

The optimal purification technique is dictated by the physicochemical differences between your target molecule and the unreacted (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride. This decision tree outlines a logical approach to selecting a method.

G start Start: Characterize Your Product product_amine Does your product have an amine group? start->product_amine product_pka Is the product's pKa significantly different from the starting material (SM)? product_amine->product_pka Yes product_solubility Is your product non-polar and organic-soluble? product_amine->product_solubility No product_size Is your product significantly larger than the SM? product_pka->product_size No iec Ion-Exchange Chromatography (IEC) product_pka->iec Yes product_solubility->product_size No lle pH-Swing Liquid-Liquid Extraction (LLE) product_solubility->lle Yes scavenger Scavenger Resin product_size->scavenger If Product is not a primary amine hilic Hydrophilic Interaction Chromatography (HILIC) product_size->hilic Yes or No (Polar Product) final_choice Final Method Selection lle->final_choice scavenger->final_choice iec->final_choice hilic->final_choice

Caption: Decision tree for selecting a purification method.

Technique 1: pH-Controlled Liquid-Liquid Extraction (LLE)

This method leverages the basicity of the amine to move it between aqueous and organic phases, leaving a non-basic product behind.

Frequently Asked Questions
  • When is LLE the best choice? When your desired product is neutral, non-polar, or acidic, and is stable to changes in pH. This technique is fast, inexpensive, and highly scalable.

  • How does it work? At a low pH (e.g., < 2), the primary amine of (2R)-3-Amino-2-methoxypropan-1-ol is protonated to R-NH3+, making the hydrochloride salt extremely water-soluble. A neutral, organic-soluble product will remain in the organic layer.[1]

  • What if my product is also basic? This method will not be effective if your product has a similar pKa to the starting material, as both will move into the aqueous phase upon acidification.

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of water.

  • Acidification: Adjust the pH of the aqueous layer to ~1-2 with dilute HCl. Monitor with a pH meter or pH paper.

  • Extraction: Transfer the biphasic mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower (aqueous) layer, which now contains the protonated amine starting material. The organic layer contains your product.

  • Washing: Wash the organic layer one or two more times with dilute HCl, followed by a brine wash to remove residual water.

  • Isolation: Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to isolate the purified product.

Troubleshooting Guide
ProblemProbable CauseRecommended Solution
Emulsion forms High concentration of salts or amphiphilic molecules.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product loss Product has some water solubility or is not stable to acid.Reduce the number of acidic washes. Ensure the product is stable at low pH before scaling up. Consider an alternative method like HILIC.
Incomplete removal of amine Insufficient acidification.Ensure the pH of the aqueous phase is robustly held at 1-2 during all acidic washes. Use a sufficient volume of the acidic solution.
Technique 2: Scavenger Resins

Scavenger resins are functionalized polymers that covalently bind to and remove specific types of molecules from solution.[2] This is an elegant and highly selective method for removing excess reagents.

Frequently Asked Questions
  • When should I use a scavenger resin? This is an excellent choice when your product is not a primary amine. For example, if you have performed an alkylation or acylation reaction to produce a secondary/tertiary amine or an amide, an aldehyde-bearing resin can selectively remove the unreacted primary amine starting material.[3][4]

  • How does it work? The crude reaction mixture is stirred with the resin. The functional groups on the resin (e.g., aldehyde) react with the primary amine of the starting material, forming an imine and tethering it to the solid support.[5] The resin is then simply filtered off, leaving the purified product in solution.[6]

  • What are the main advantages? The primary benefits are high selectivity and procedural simplicity. It avoids aqueous workups and chromatography, often leading to higher yields of clean product with minimal effort.[2]

Experimental Protocol

G cluster_0 Scavenger Resin Workflow A 1. Dissolve Crude Product in an appropriate solvent (e.g., DCM, THF, Isopropanol) B 2. Add Scavenger Resin (e.g., Benzaldehyde resin) ~2-4 equivalents A->B C 3. Stir/Agitate Mixture (Room temp to 40°C, 2-16 h) B->C D 4. Monitor Reaction by TLC or LC-MS for disappearance of primary amine C->D E 5. Filter the Mixture to remove the resin D->E F 6. Wash Resin with fresh solvent E->F G 7. Combine Filtrates and Concentrate to yield pure product F->G

Caption: Workflow for purification using a scavenger resin.

Troubleshooting Guide
ProblemProbable CauseRecommended Solution
Incomplete removal of amine Insufficient equivalents of resin; Incomplete reaction.Increase the equivalents of resin (3-4 eq). Gently heat the reaction (e.g., to 40°C) and/or extend the reaction time. Ensure proper solvent selection; isopropanol is often effective.[5]
Product binds to resin Product contains a reactive functional group (e.g., a primary amine).This method is unsuitable. Choose a different purification strategy.
Slow reaction rate Poor solvent choice or low temperature.Switch to a solvent known to work well, such as isopropanol or THF.[5] Increase the temperature if the product is thermally stable.
Technique 3: Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[7] Since (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is a cation at neutral or acidic pH, it can be captured by a cation-exchange resin.

Frequently Asked questions
  • When is IEC a good option? IEC is ideal when your product is neutral or anionic. It is also effective if your product is also a cation but has a significantly different charge density or pKa, allowing for differential elution.[8][9] This is a robust and scalable chromatographic technique.[10]

  • How does it work? A cation-exchange column contains a solid support with negatively charged functional groups (e.g., sulfonate, -SO3-). When the crude mixture is loaded at an appropriate pH, the positively charged amine (R-NH3+) binds to the resin.[7] Neutral compounds pass through, and the bound amine is later released (eluted) by increasing the salt concentration or pH of the mobile phase.[8]

  • What kind of resin should I use? A strong cation-exchange (SCX) resin is typically used for primary amines. These resins remain charged over a wide pH range, offering robust performance.

Experimental Protocol
  • Resin Selection & Equilibration: Choose a suitable cation-exchange resin (e.g., Dowex 50WX8 or a pre-packed SCX cartridge). Equilibrate the column with a low ionic strength buffer at a pH where the starting material is charged (e.g., pH 3-5).

  • Sample Loading: Dissolve the crude mixture in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to elute any neutral or anionic impurities (including your potential product if it is uncharged).

  • Elution: Elute the bound (2R)-3-Amino-2-methoxypropan-1-ol by applying a gradient of increasing salt concentration (e.g., 0 to 2 M NaCl) or by using a basic solution (e.g., 2-5% ammonium hydroxide in methanol) to neutralize the amine, releasing it from the resin.

  • Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the unwanted amine.

Troubleshooting Guide
ProblemProbable CauseRecommended Solution
Target amine does not bind pH of the loading buffer is too high (amine is not protonated).Lower the pH of the loading buffer to at least 2 pH units below the amine's pKa.
Product co-elutes with amine Product is also cationic and binds to the resin.Develop a shallower salt or pH gradient to resolve the two compounds. If pKa values are too similar, consider HILIC.
Poor recovery of amine Amine is too strongly bound to the resin.Use a stronger eluent. For SCX, a solution of ammonia in methanol is very effective at displacing bound amines.
Technique 4: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[11][12][13]

Frequently Asked Questions
  • When should I use HILIC? HILIC is the method of choice when both your product and the starting material are highly polar and water-soluble, making other techniques difficult.[14][15] It is particularly useful when your product is a modified version of the starting material (e.g., a glycosylated or phosphorylated analog) with a subtle change in polarity.

  • How does it work? HILIC uses a polar stationary phase (like bare silica, diol, or amine-functionalized silica).[11][16] The mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer.[12] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the percentage of the aqueous component in the mobile phase.[13]

  • What are the key parameters to optimize? The most critical parameters are the choice of stationary phase, the organic/aqueous ratio in the mobile phase, and the type and concentration of buffer/additive in the aqueous portion.

Experimental Protocol
  • Column Selection: Choose a HILIC-appropriate column. For basic amines, a bare silica or diol-phase column is often a good starting point.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: Water with an additive (e.g., 10 mM ammonium formate or 0.1% formic acid to improve peak shape).

  • Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95% A, 5% B) for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.[13]

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions. Injecting a sample in a solvent stronger than the mobile phase (e.g., pure water) can cause severe peak distortion.

  • Gradient Elution: Run a gradient from high organic to higher aqueous content. For example:

    • 0-2 min: 95% A

    • 2-15 min: Gradient from 95% A to 60% A

    • 15-17 min: Hold at 60% A

    • 17-20 min: Return to 95% A and re-equilibrate.

  • Analysis & Scale-up: Analyze collected fractions. The optimized analytical method can then be scaled to preparative flash chromatography.[14]

Troubleshooting Guide
ProblemProbable CauseRecommended Solution
No retention (elutes at void) Mobile phase is too "strong" (too much water); Sample solvent is too strong.Increase the starting percentage of acetonitrile. Ensure the sample is dissolved in the initial mobile phase or a solvent with a high organic content.
Poor peak shape (tailing/fronting) Secondary interactions with silica; wrong pH.Add a buffer or modifier to the mobile phase (e.g., ammonium formate or acetate) to improve peak shape for basic compounds.
Poor reproducibility Insufficient column equilibration between runs.Significantly increase the re-equilibration time at the end of each gradient run. HILIC phase hydration is a slow process.[13]
Summary of Techniques
TechniqueSelectivity BasisBest ForSpeedCostScalability
LLE Basicity (pKa) & PolarityNon-basic, organic-soluble productsVery FastLowVery High
Scavenger Resin Covalent ReactionNon-primary amine productsFastMediumHigh
IEC Net ChargeNeutral or anionic productsMediumMediumHigh
HILIC Hydrophilicity / PolarityPolar products with different polaritySlowHighMedium
References
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Buchi.com.
  • Thermo Fisher Scientific.
  • Google Patents. (US6897262B2). Scavenger resin and processes for the use thereof.
  • Hodges, J. C. (n.d.). Covalent Scavengers for Primary and Secondary Amines.
  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton.
  • Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Google Patents. (WO2017011218A1).
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins.
  • AZoM. (2015, October 16).
  • Teledyne Labs.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • GSC Online Press. (2025, March 31).
  • Amerigo Scientific. Scavenger Resins.
  • Sulzer. (2025, September 2).
  • Beilstein Journals. (2022, February 24).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
  • University of Rochester, Department of Chemistry. Workup: Amines.

Sources

Overcoming steric hindrance in (2R)-3-Amino-2-methoxypropan-1-ol coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AMINO-2R-CPL Status: Open Topic: Overcoming Steric Hindrance & Chemoselectivity Issues Assigned Specialist: Senior Application Scientist

Executive Summary: The Anatomy of the Problem

You are likely experiencing low yields, incomplete conversion, or side-product formation (O-acylation) when coupling (2R)-3-Amino-2-methoxypropan-1-ol . While primary amines are typically excellent nucleophiles, this specific scaffold presents a "perfect storm" of kinetic barriers:

  • 
    -Branching Sterics:  The methoxy group at the C2 position (beta to the amine) creates a neopentyl-like environment. This does not block the amine entirely but significantly increases the rotational energy barrier required for the amine to attack the electrophile (carbonyl carbon).
    
  • Electronic Deactivation: The C2-methoxy group is an electron-withdrawing group (EWG) acting through the

    
    -bond (inductive effect, 
    
    
    
    ). This lowers the pKa of the ammonium species and reduces the nucleophilicity of the free amine compared to a simple propyl amine.
  • Competing Nucleophile: The C1-primary hydroxyl group is unhindered. As the amine's reaction rate slows due to the factors above, the relative rate of O-acylation increases, leading to ester byproducts.

This guide provides a self-validating troubleshooting workflow to restore reaction efficiency.

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, identify your specific failure mode using the logic map below.

CouplingLogic Start Start: Analyze Crude LCMS/NMR CheckSM Is Starting Material (Amine) Remaining? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes CheckEster Is O-Acyl (Ester) Byproduct Present? CheckProd->CheckEster Product + Impurities LowConv Diagnosis: Low Nucleophilicity/Sterics CheckProd->LowConv Little/No Product Chemoselective Diagnosis: Chemoselectivity Failure CheckEster->Chemoselective Yes (Mass = Product) Sol_HATU Solution A: Switch to HATU/HOAt (Boost Kinetics) LowConv->Sol_HATU Standard Acid Sol_T3P Solution B: T3P + Pyridine (Thermodynamic Control) LowConv->Sol_T3P Bulky/Chiral Acid Chemoselective->Sol_T3P Mild Severity Sol_Protect Solution C: TBS Protection of Alcohol Chemoselective->Sol_Protect High Severity

Figure 1: Diagnostic decision tree for troubleshooting coupling failures. Use crude LCMS data to determine if the issue is kinetic (low conversion) or chemoselective (ester formation).

Technical Solutions & Protocols

Solution A: The Kinetic Boost (HATU/HOAt)

Best for: Reactions where the carboxylic acid is relatively simple, but the amine is sluggish. Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group participation), accelerating the amine attack by up to 100x compared to HOBt esters.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base: Add DIPEA (2.5 equiv). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). Crucial: Stir for only 2-5 minutes to form the active ester. Longer times risk guanidinylation of the amine.

  • Addition: Add (2R)-3-Amino-2-methoxypropan-1-ol (1.2 equiv) immediately.

  • Reaction: Stir at RT for 2–4 hours.

    • Troubleshooting: If conversion <50% after 4 hours, add HOAt (0.5 equiv) as an additive to regenerate the active species.

Solution B: The "Gold Standard" for Sterics (T3P)

Best for: Highly hindered couplings, preventing racemization of the acid partner, and avoiding O-acylation. Why it works: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. It is extremely bulky, which paradoxically helps selectivity: it reacts fast with amines but is sluggish with alcohols (esters), naturally improving chemoselectivity.

Protocol:

  • Mix: Combine Carboxylic Acid (1.0 equiv) and (2R)-3-Amino-2-methoxypropan-1-ol (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent choice).

  • Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA with T3P if possible, as pyridine acts as a nucleophilic catalyst.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Ramp: Allow to warm to RT and stir for 12 hours.

    • Note: T3P reactions are cleaner but slower. Do not quench early.

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble, simplifying purification.[1][2]

Comparative Data: Reagent Selection

The following table summarizes expected performance based on steric bulk of the coupling partners.

Coupling ReagentReactivity (Sterics)Chemoselectivity (N vs O)Epimerization RiskRecommendation
EDC / HOBt LowPoorLowAvoid for this substrate.
HBTU / TBTU MediumModerateMediumAcceptable for simple acids only.
HATU High ModerateHigh (if base excess)Primary Choice for stubborn reactions.
T3P (in Pyridine) High Excellent Very Low Best Overall for purity & selectivity.
COMU Very HighGoodLowExcellent alternative to HATU.

Frequently Asked Questions (FAQ)

Q: I see a product with the correct mass, but it migrates differently on TLC. What is it? A: This is likely the O-acyl ester (kinetic product) or the N,O-diacyl species.

  • Test: Treat a small aliquot with 1M LiOH in THF/Water. The ester will hydrolyze rapidly (<30 min), while the amide remains stable. If the spot disappears and reverts to starting material (or the desired amide), it was the ester.

  • Fix: Switch to T3P (Solution B) or protect the alcohol with TBDMS before coupling.

Q: Can I use EDC/NHS? A: We strongly advise against it. The C2-methoxy group creates enough steric drag that the active NHS-ester will likely hydrolyze or react with the hydroxyl group before the amine can attack. EDC is insufficient for


-branched amines.

Q: Is the (2R) stereocenter at risk of racemization? A: The risk is minimal for the amine building block itself.

  • The chiral center is at C2, separated from the nitrogen by a methylene group. It cannot form an oxazolone (azlactone), which is the primary mechanism of peptide racemization.

  • Caution: If you are coupling to a chiral amino acid (e.g., Fmoc-Cys-OH), that acid is at risk. In that case, T3P/Pyridine is mandatory to preserve the acid's chirality.

Q: The reaction is stuck at 60% conversion. Should I heat it? A: Proceed with caution. Heating (>50°C) promotes O-acylation significantly.

  • Better approach: Add a "magic additive" like Oxyma Pure (0.5 equiv) to the HATU reaction, or switch solvent to NMP (N-methylpyrrolidone) to increase the solubility and reaction rate without thermal energy.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][6][8] Organic Process Research & Development, 20(2), 140-177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Basavapathruni, A., et al. (2014).[3] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Amides and Esters.[3] Organic Process Research & Development.

Sources

Resolving solubility issues of (2R)-3-Amino-2-methoxypropan-1-ol HCl in non-polar media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermodynamic Analysis

The core challenge with (2R)-3-Amino-2-methoxypropan-1-ol HCl in non-polar media (DCM, Toluene, Hexanes) is a conflict between Lattice Energy and Solvation Energy .

  • The Problem: The HCl salt exists as a stable ionic lattice. Non-polar solvents lack the dielectric constant (

    
    ) to overcome the electrostatic forces holding the crystal together. They cannot stabilize the dissociated ions (
    
    
    
    and
    
    
    ).
  • The Reality: You cannot "dissolve" this salt in non-polar media directly. You must either break the lattice (Free-Basing) or mask the charge (Phase Transfer/Ion Exchange).

This guide provides three validated workflows to resolve this, depending on whether your goal is Isolation of the intermediate or In-Situ Reaction .

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the correct protocol for your specific application.

G Start Start: (2R)-3-Amino-2-methoxypropan-1-ol HCl Goal What is your primary goal? Start->Goal Isolate Isolate Pure Free Base Goal->Isolate Need pure material React React without Isolation Goal->React Next step is chemical modification Proto1 Protocol 1: Salting-Out Extraction (High Recovery) Isolate->Proto1 Biphasic Can you use Water/Organic mix? React->Biphasic Media Target Solvent? Proto3 Protocol 3: Organic Base Neutralization (In-Situ Solubilization) Media->Proto3 DCM / Toluene Biphasic->Media No (Strictly Anhydrous) Proto2 Protocol 2: Phase Transfer Catalysis (Biphasic Reaction) Biphasic->Proto2 Yes (e.g., Alkylation)

Figure 1: Strategic Decision Tree for solubilization workflows.

Protocol 1: The "Salting-Out" Extraction (Isolation)

Objective: Isolate the neutral free base for use in non-polar solvents. Challenge: The free base is a small, polar amino-alcohol. It partitions into water, leading to low yields with standard extraction. Solution: The "Salting-Out" Effect.[1][2] Saturating the aqueous layer with NaCl increases the ionic strength, disrupting the hydration shell of the organic molecule and forcing it into the organic phase [1].

Reagents Required[3][4][5]
  • Base:

    
     (Preferred) or 
    
    
    
    (50% aq).
  • Salt:

    
     (Solid).
    
  • Solvent System:

    
     (DCM) or 
    
    
    
    :Isopropanol (3:1 mixture).
Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the HCl salt in the minimum amount of water (approx. 3-5 mL).

  • Basification: Add solid

    
     slowly until pH > 12. The solution may become cloudy.
    
  • Saturation (Critical Step): Add solid

    
     until no more dissolves (saturation). This drastically lowers the solubility of the amino-alcohol in the water.
    
  • Extraction:

    • Add DCM (10 mL). Shake vigorously for 2 minutes.

    • Separate phases.

    • Note: If the organic layer is not distinct, add a small amount of Isopropanol (IPA) to break the emulsion.

  • Repetition: Repeat extraction 3-4 times. Small polar amines have poor distribution coefficients (

    
    ).
    
  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and concentrate in vacuo.
    

Result: You will obtain the free amine as an oil. This oil is now soluble in DCM and Toluene, but may still be sparingly soluble in Hexane.

Protocol 2: Phase Transfer Catalysis (Reaction)[3]

Objective: React the amine (e.g., alkylation, acylation) in a non-polar solvent (Toluene/DCM) without isolating the free base. Mechanism: A quaternary ammonium salt acts as a "shuttle," transporting the deprotonated amine or the hydroxide ion across the interface [2].

PTC cluster_aq Aqueous Phase (Base + Salt) cluster_org Organic Phase (Non-Polar) OH OH- AmineSalt R-NH3+ Cl- FreeBaseAq R-NH2 (aq) AmineSalt->FreeBaseAq Neutralization FreeBaseOrg R-NH2 (org) FreeBaseAq->FreeBaseOrg Partitioning Q_OH Q+ OH- Q_OH->OH Ion Exchange Product Product FreeBaseOrg->Product Reaction

Figure 2: Phase Transfer Catalysis mechanism facilitating reaction in non-polar media.

Protocol
  • Biphasic Setup: Suspend the HCl salt in Toluene or DCM.

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .

  • Base: Add an aqueous solution of NaOH (50%) or solid KOH.

  • Reaction: Stir vigorously. The PTC agent extracts

    
     into the organic layer (or complexes with the amine at the interface), allowing the reaction to proceed despite the salt's insolubility.
    

Protocol 3: In-Situ Organic Solubilization

Objective: Perform anhydrous reactions (e.g., with acid chlorides or isocyanates) in DCM without water. Concept: Use a non-nucleophilic organic base to deprotonate the HCl salt. The resulting organic salt (e.g., DIPEA-HCl) is often soluble in DCM, creating a homogeneous solution.

Protocol
  • Suspension: Suspend the (2R)-3-Amino-2-methoxypropan-1-ol HCl in anhydrous DCM (0.2 M concentration).

  • Add Base: Add 2.2 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .

  • Equilibration: Sonicate or stir for 15 minutes.

    • Observation: The solid may not fully disappear, but the free amine is now liberated in solution. The solid remaining is likely DIPEA-HCl.

  • Proceed: Add your electrophile (e.g., Boc-anhydride, Benzoyl chloride).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield after Extraction Free base is water-soluble.Saturate with NaCl. Use 3:1

/IPA as extraction solvent.
Emulsion Formation Similar densities of phases.Filter through a Celite pad or add brine. Avoid vigorous shaking if using Toluene; use gentle stirring.
"Oiling Out" in Hexane Molecule is too polar.This molecule will not dissolve in pure hexane. Use Toluene or add 10% DCM as a co-solvent.
Racemization High pH + Heat.Keep extraction cold (

). Avoid prolonged exposure to strong bases (NaOH); use

.
Common Question: "Can I use Hexane?"

Answer: Likely No . Even the free base contains an alcohol (-OH) and an amine (-NH2) group, making it highly polar. It is immiscible with hexane. If you strictly require a hexane environment, you must protect the alcohol (e.g., as a silyl ether) to increase lipophilicity.

References

  • Hofmeister Series & Salting Out: Concept: The addition of salt increases the surface tension of water, driving hydrophobic (or less hydrophilic) molecules into the organic phase. Source: Collins, K. D., & Washabaugh, M. W. (1985). The Hofmeister effect and the behaviour of water at interfaces. Quarterly Reviews of Biophysics.

  • Phase Transfer Catalysis: Concept: Mechanism of quaternary ammonium salts in biphasic amino-alcohol reactions. Source: Starks, C. M. (1971).[3] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • Extraction of Polar Amines: Standard Practice: Use of Chloroform/Isopropanol mixtures for polar extractions.[4] Source: University of Rochester, Department of Chemistry. "Workup for Polar and Water-Soluble Solvents."

  • Molecule Data: Compound: 2-amino-2-methylpropan-1-ol (Structural analog for solubility comparison). Source: PubChem CID 11807.

Sources

Improving enantiomeric excess (ee) when using (2R)-3-Amino-2-methoxypropan-1-ol precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantiomeric Excess (ee) in (2R)-3-Amino-2-methoxypropan-1-ol Synthesis Ticket ID: #TS-AMINO-2R-OPT Status: Open Analyst: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary

Achieving high enantiomeric excess (ee > 98%) for (2R)-3-Amino-2-methoxypropan-1-ol is chemically challenging due to the lability of the C2 stereocenter.[1] The presence of the electron-withdrawing methoxy group adjacent to the amine (or its protected precursor) creates susceptibility to both


-deprotonation  (if proceeding via ester intermediates) and aziridinium ion formation  (if proceeding via activated alcohols).

This guide provides a root-cause analysis for ee erosion and actionable protocols to restore optical purity.[1]

Module 1: Diagnostic Workflow

Before altering your synthetic route, determine where the ee loss occurs. Use this logic flow to isolate the variable.

DiagnosticWorkflow Start Start: Low ee detected CheckRaw Analyze Precursor Purity (Isoserine/Glycidol deriv.) Start->CheckRaw Decision1 Is Precursor ee > 99%? CheckRaw->Decision1 CheckStep1 Step 1: Methylation/Ring Opening Decision2 Is ee lost here? CheckStep1->Decision2 CheckStep2 Step 2: Deprotection/Reduction Sol3 Issue: Aziridinium Scrambling (See Protocol B) CheckStep2->Sol3 Loss during Activation Sol4 Issue: Acid-Catalyzed Migration (See Protocol C) CheckStep2->Sol4 Loss during Deprotection Decision1->CheckStep1 Yes Sol1 Reject Raw Material Decision1->Sol1 No Decision2->CheckStep2 No Sol2 Issue: Base-Mediated Racemization (See Protocol A) Decision2->Sol2 Yes (Methylation)

Figure 1: Diagnostic logic tree to isolate the synthetic step responsible for racemization.

Module 2: Root Cause Analysis & Prevention

Issue A: Base-Mediated Racemization (The Methylation Trap)

If you are synthesizing this molecule via the Isoserine Route (e.g., Methyl (2R)-3-(Boc-amino)-2-hydroxypropanoate


 Methylation 

Reduction), the methylation step is the most critical failure point.[1]
  • Mechanism: Strong bases (NaH, KH) used to deprotonate the C2-hydroxyl group can inadvertently remove the C2-proton (which is acidic due to the adjacent ester carbonyl). This creates a planar enolate, destroying chirality.[2]

  • Solution: Switch to "Soft Alkylation" conditions using Silver(I) Oxide (

    
    ).
    
Protocol A: Non-Basic Methylation (Silver Oxide Method)

This method avoids enolate formation, preserving the C2 stereocenter.

  • Dissolve: 1.0 eq of

    
    -Boc-L-Isoserine methyl ester in anhydrous Acetonitrile (MeCN).
    
  • Add: 10.0 eq of Methyl Iodide (MeI).

  • Catalyst: Add 1.5 eq of Silver(I) Oxide (

    
    )  in one portion.
    
  • Reaction: Stir at room temperature (20–25°C) for 24–48 hours. Do not heat.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Validation: Check ee immediately. Expect >98% retention of configuration compared to ~60% with NaH.

Issue B: The Aziridinium Ion Scrambling

If you are arriving at the product via activation of a diol (e.g., converting a leaving group), you risk intramolecular attack by the amine.

  • Mechanism: The nitrogen atom (even if Boc-protected, though less likely) can attack the activated C2 or C1 position, forming a 3-membered aziridinium ring. Subsequent opening of this ring by water/hydroxide is non-regioselective and often occurs with inversion, leading to a mix of enantiomers and regioisomers.

  • Solution: Ensure the amine is diprotected (e.g.,

    
    -dibenzyl) or use a specific sequence where the amine is introduced after the methoxy group is established (e.g., opening a chiral epoxide with methanol first, then amination).
    

Module 3: Purification & Resolution (The "Cure")

If your synthesis yields an ee of 80–90%, you can upgrade it to >99% using Enzymatic Kinetic Resolution (EKR) . Lipases are highly effective for primary alcohols.

Protocol C: Lipase-Mediated Resolution

Principle:Candida antarctica Lipase B (CAL-B) will selectively acylate the (S)-enantiomer (or (R)-enantiomer depending on specific conditions), leaving the desired enantiomer as the free alcohol (or the ester).

ParameterSpecification
Enzyme Novozym 435 (Immobilized CAL-B)
Acyl Donor Vinyl Acetate (irreversible) or Ethyl Acetate
Solvent MTBE or Diisopropyl Ether (DIPE)
Temperature 25°C – 30°C (Strict control)

Step-by-Step:

  • Prepare: Dissolve the racemic or low-ee (2R)-3-Amino-2-methoxypropan-1-ol (10 mmol) in MTBE (50 mL).

  • Add: Vinyl Acetate (5.0 eq).

  • Initiate: Add Novozym 435 (20% w/w relative to substrate).

  • Monitor: Track conversion via GC or HPLC.

    • Note: For (2R)-target, if the enzyme prefers the (S)-form, stop the reaction at 50–55% conversion. The remaining unreacted alcohol will be the enantiopure (2R)-isomer.

  • Terminate: Filter off the enzyme.

  • Separate: Partition between water (pH 2) and organic solvent. The amino-alcohol (protonated) stays in water; the acylated ester stays in organic. Basify the aqueous layer and extract to recover pure (2R)-product.[1]

Module 4: Analytical Validation

You cannot improve what you cannot measure. Standard C18 HPLC will not separate these enantiomers.

Recommended Chiral HPLC Method:

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose-based).[1]

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
    
    • Why DEA? The amine tailing will mask separation without a basic modifier.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

  • Derivatization (Optional but Recommended): If UV detection is poor, react a small aliquot with Mosher's Acid Chloride (

    
    -MTPA-Cl).[1] The resulting diastereomers are easily separable and detectable by standard HPLC or 
    
    
    
    -NMR.

Frequently Asked Questions (FAQ)

Q: Can I use NaH for methylation if I lower the temperature to -78°C? A: It is risky.[1] Even at low temperatures, the deprotonation of the


-proton in serine esters is kinetically competitive with the hydroxyl proton. If you must use a strong base, consider LHMDS , which is bulkier and less likely to abstract the 

-proton, but

remains the gold standard for optical integrity.

Q: My product racemizes during storage. Why? A: Amino alcohols can undergo intermolecular transesterification or migration if stored as free bases. Store the product as a Hydrochloride (HCl) or Tartrate salt . This locks the nitrogen and prevents it from acting as a base/nucleophile against its own stereocenter.

Q: Why is my yield low when using the Lipase method? A: Kinetic resolution has a theoretical maximum yield of 50% (since you are removing the unwanted enantiomer). If you need >50% yield, you must couple this with a racemization catalyst (Dynamic Kinetic Resolution), but for this specific substrate, standard resolution is more robust.

References

  • Silver Oxide Methylation: Tanaka, H., et al. "Mild and selective methylation of alcohols using silver oxide and methyl iodide." Journal of Organic Chemistry, 2018 .

  • Aziridinium Ion Mechanisms: Cossy, J., et al. "Rearrangement of amino alcohols via aziridinium intermediates: Synthetic applications." Chemical Reviews, 2004 .

  • Enzymatic Resolution of Amino Alcohols: Gotor, V. "Non-conventional hydrolase chemistry: Amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 1999 .

  • Chiral HPLC Methodologies: Daicel Chiral Technologies. "Application Guide for Chiralpak IA/AD Columns."

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analytical Guide: 1H and 13C NMR Profiling of (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

Executive Summary: This guide provides a comprehensive spectral analysis of (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride (CAS: 2287249-72-1), a critical chiral building block in the synthesis of proteasome inhibitors and other pharmaceutical agents. Unlike standard spectral data sheets, this document focuses on the comparative performance of solvent systems (D₂O vs. DMSO-d₆) and the structural elucidation of the hydrochloride salt form . It addresses the specific challenges of analyzing chiral amino-alcohol salts, including diastereotopic splitting patterns and proton exchange phenomena.

Part 1: Structural Analysis & Assignment Strategy

The molecule consists of a propyl backbone characterized by three distinct functionalities: a primary alcohol, a secondary methoxy ether (chiral center), and a primary amine (protonated).

Atom Mapping Strategy: To ensure accurate assignment, we utilize the following numbering scheme. Note that the presence of the chiral center at C2 renders the protons at C1 and C3 diastereotopic , creating complex ABX coupling patterns rather than simple triplets or doublets.

ChemicalStructure cluster_stereo Stereochemistry: (2R) C1 C1 (CH2) C2 C2 (CH) C1->C2 C3 C3 (CH2) C2->C3 OMe OMe C2->OMe NH3 NH3+ C3->NH3 OH OH OH->C1 Cl Cl-

Figure 1: Connectivity and numbering of (2R)-3-Amino-2-methoxypropan-1-ol HCl. C2 is the chiral center inducing diastereotopicity at C1 and C3.

Part 2: Comparative Solvent Performance (D₂O vs. DMSO-d₆)

The choice of solvent is the single most critical variable in the NMR analysis of amino-alcohol salts. This comparison highlights the trade-offs between spectral clarity (D₂O) and functional group verification (DMSO-d₆).

FeatureAlternative A: Deuterium Oxide (D₂O) Alternative B: DMSO-d₆ Scientific Recommendation
Exchangeable Protons Invisible. -OH and -NH₃⁺ exchange rapidly with D₂O (H/D exchange).Visible. -NH₃⁺ appears as broad singlet/triplet (~8.0 ppm); -OH often visible (~5.0 ppm).Use DMSO-d₆ if proving the salt formation (NH₃⁺) is critical.
Spectral Resolution High. Sharp signals; no broadening from H-bonding. ideal for J-coupling analysis.Medium. Signals often broadened due to viscosity and H-bonding.Use D₂O for precise coupling constant (J-value) calculation.
Water Signal Distinct HDO peak at ~4.79 ppm.Variable H₂O peak ~3.3 ppm; can overlap with methoxy/backbone signals.D₂O is preferred if the sample is dry; wet samples in DMSO obscure critical regions.
Chemical Shift Stability Stable, pH-dependent.Sensitive to concentration and temperature.D₂O provides more reproducible shifts for CoA generation.

Expert Insight: For routine purity checks, D₂O is superior because the suppression of the broad ammonium and hydroxyl signals simplifies the baseline, allowing for easier integration of impurities. Use DMSO-d₆ only during initial structural characterization to confirm the presence of the labile protons.

Part 3: Detailed 1H NMR Analysis (in D₂O)

Reference: 400 MHz, Solvent: D₂O, Standard: TMS/TSP (0.00 ppm).

The Methoxy Anchor (Diagnostic Signal)
  • Shift: ~3.40 – 3.45 ppm

  • Multiplicity: Singlet (3H)

  • Analysis: This is the sharpest, most reliable peak for quantitative integration (set to 3.00). Any splitting here indicates contamination or restricted rotation (unlikely in this linear chain).

The Chiral Center (C2-H)
  • Shift: ~3.60 – 3.75 ppm

  • Multiplicity: Multiplet (1H)

  • Analysis: This proton couples to the methoxy group (though usually no J observed 4-bond) and, critically, to both C1 and C3 protons. It appears as a complex multiplet due to the differing coupling constants with the diastereotopic neighbors.

The Diastereotopic Methylene Groups

Due to the (2R) chiral center, the protons on C1 (


) and C3 (

) are magnetically non-equivalent.
  • C1-H₂ (Hydroxymethyl):

    • Shift: ~3.65 – 3.85 ppm (Often overlaps with C2-H).

    • Pattern: AB part of an ABX system.

    • Causality: Proximity to the electronegative Oxygen keeps these downfield.

  • C3-H₂ (Aminomethyl):

    • Shift: ~3.05 – 3.25 ppm.

    • Pattern: Distinct ABX or multiplets.

    • Analysis: These are the most upfield backbone signals. In the HCl salt, these shift downfield compared to the free base (approx +0.5 ppm shift) due to the electron-withdrawing effect of the positively charged ammonium group (

      
      ).
      

Part 4: Detailed 13C NMR Analysis (in D₂O)

Reference: 100 MHz, Solvent: D₂O.

Carbon LabelChemical Shift (δ ppm)Assignment Logic
C2 (Methine) 78.0 – 80.0 Most deshielded backbone carbon due to direct attachment to ether oxygen and branching.
C1 (Methylene) 60.0 – 62.0 Typical primary alcohol carbon shift.
OMe (Methoxy) 56.0 – 58.0 Diagnostic methyl ether signal.
C3 (Methylene) 39.0 – 41.0 Attached to Nitrogen. Significantly upfield of Oxygen-attached carbons.[1]

Self-Validating Check: If C3 appears >50 ppm, the amine may not be protonated (free base) or the assignment is incorrect (confused with C1).

Part 5: Experimental Protocol

This protocol ensures reproducibility and prevents common artifacts like "salt scrambling" (where pH changes cause shift drifting).

Protocol Start Start: 10-15 mg Sample Solvent Add 0.6 mL Solvent (D2O recommended) Start->Solvent Mix Vortex to Dissolve (Ensure Clear Solution) Solvent->Mix Acquire Acquire 1H NMR (ns=16, d1=5s) Mix->Acquire Process Process: LB=0.3 Hz, Phasing Acquire->Process Integrate Integration Check: OMe (3H) vs C3-H (2H) Process->Integrate

Figure 2: Standardized workflow for NMR analysis of amino-alcohol salts.

Step-by-Step Methodology:

  • Preparation: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of D₂O (99.9% D).

    • Note: If the solution is cloudy, filter through a cotton plug. The salt should be highly water-soluble.

  • Acquisition (1H):

    • Pulse angle: 30° or 90°.

    • Relaxation delay (d1): Set to 5 seconds (crucial for accurate integration of the methoxy singlet vs. the backbone).

    • Scans (ns): 16 to 32.

  • Processing: Calibrate the residual HDO peak to 4.79 ppm .

Part 6: Stereochemical Verification (The "2R" Designation)

Standard 1H/13C NMR is achiral ; it cannot distinguish the (2R) isomer from the (2S) isomer or the racemate.

To validate the (2R) configuration:

  • Optical Rotation: Compare

    
     with literature values (Standard method).
    
  • Mosher's Analysis (NMR): Derivatize the alcohol with (R)- and (S)-MTPA chloride. The resulting diastereomers will show distinct 1H NMR shifts (particularly at the OMe and C3 positions) allowing assignment of absolute configuration.

References

  • Chemical Identity: 3-Amino-2-methoxypropan-1-ol hydrochloride. CAS: 2287249-72-1.[2][3] PubChem Compound Summary. [4]

  • Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry 44.5 (2006): 491-509.

  • Spectral Database: SDBS (Spectral Database for Organic Compounds). General reference for amino-alcohol shifts.

  • Diastereotopicity: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

Mass spectrometry fragmentation patterns of (2R)-3-Amino-2-methoxypropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation & Derivatization Strategies for (2R)-3-Amino-2-methoxypropan-1-ol

Executive Summary & Analytical Context

(2R)-3-Amino-2-methoxypropan-1-ol is a bifunctional chiral building block often utilized in the synthesis of sphingosine kinase inhibitors and novel antimicrobial agents. Its structural core—a


-amino alcohol with a methoxy ether linkage—presents distinct challenges for mass spectrometry (MS) analysis:
  • Polarity: The presence of free hydroxyl (-OH) and amine (-NH

    
    ) groups leads to poor volatility in Gas Chromatography (GC) and peak tailing in Reverse Phase Liquid Chromatography (RPLC).
    
  • Low Molecular Weight (MW ~105 Da): In native form, the molecule produces few diagnostic fragments, often obscured by solvent background ions (e.g., in ESI).

  • Stereochemistry: Standard MS fragmentation cannot distinguish the (2R) enantiomer from the (2S) form without chiral derivatization or chiral stationary phases.

This guide compares three primary analytical workflows: TMS-Derivatization (GC-EI-MS) , Acetyl-Derivatization (LC-ESI-MS/MS) , and Chiral Derivatization (Marfey’s Reagent) , providing mechanistic insights into their fragmentation patterns.

Comparative Analysis of Derivatization Strategies

The choice of derivative dictates the ionization mechanism and the resulting fragmentation richness.

FeatureMethod A: TMS Derivatization Method B: Acetylation Method C: Native (HILIC-ESI)
Reagent BSTFA + 1% TMCSAcetic Anhydride / PyridineNone (Direct Injection)
Platform GC-EI-MS (Electron Ionization)LC-ESI-MS/MS (Electrospray)LC-ESI-MS/MS
Primary Mechanism Radical Cation Formation (

)
Protonation (

)
Protonation (

)
Key Advantage Rich structural fingerprint; highly reproducible library matching.Stable in aqueous mobile phases; improved RPLC retention.Minimal sample prep; rapid screening.
Major Limitation Moisture sensitive; hydrolyzes rapidly.Less fragmentation information than EI.Poor retention on C18; ion suppression common.

Deep Dive: Fragmentation Mechanisms

Electron Ionization (EI) of TMS Derivatives

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Reaction: Caps both -OH and -NH


 with Trimethylsilyl (TMS) groups.
Derivative MW: 105 + 72 (O-TMS) + 72 (N-TMS) - 2(H) = ~249 Da (Bis-TMS).

Mechanism: Alpha-Cleavage Dominance In EI (70 eV), the radical cation forms primarily on the nitrogen atom due to its lower ionization energy compared to oxygen. The dominant fragmentation pathway is


-cleavage , driven by the stability of the resulting iminium or oxonium ions.
  • Pathway A (C2-C3 Cleavage): The bond between the central carbon (C2) and the amine carbon (C3) breaks. The charge is retained on the nitrogen fragment.

    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 116 (or m/z 188 if di-TMS on Nitrogen).

  • Pathway B (C1-C2 Cleavage): The bond between the hydroxymethyl (C1) and central carbon (C2) breaks.

    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 103

  • Rearrangement: The methoxy group at C2 can undergo inductive cleavage or loss of methanol (

    
    ), though this is secondary to the TMS-driven alpha cleavages.
    
ESI-MS/MS of Acetyl Derivatives

Reagent: Acetic Anhydride.[1] Reaction: Forms N-acetyl and O-acetyl moieties. Derivative MW: ~189 Da.

Mechanism: Charge-Remote Fragmentation & McLafferty In ESI, the molecule forms a protonated precursor


. Collision Induced Dissociation (CID) drives fragmentation.[2]
  • Neutral Loss: The O-acetyl group is labile, leading to the rapid loss of acetic acid (60 Da).

    • Transition:

      
      .
      
  • Amide Cleavage: High collision energy breaks the amide bond, often yielding the acetylium ion (

    
    , m/z 43 ).
    
  • Methoxy Influence: The C2-methoxy group stabilizes the carbocation formed after the loss of the O-acetyl group, preventing extensive backbone shattering compared to non-ether analogs.

Experimental Protocols

Protocol A: TMS Derivatization for GC-MS (Recommended for Structural ID)

This protocol ensures complete silylation of both the hydroxyl and amine groups.

  • Dry Sample: Evaporate 50

    
    L of aqueous sample (1 mg/mL) to complete dryness under nitrogen at 40°C. Critical: Any residual water will quench the reagent.
    
  • Reagent Addition: Add 50

    
    L of anhydrous Pyridine and 50 
    
    
    
    L of BSTFA + 1% TMCS .
  • Incubation: Vortex for 30 seconds. Heat at 60°C for 30 minutes.

  • Injection: Inject 1

    
    L into GC-MS (Split 1:20).
    
    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Inlet: 250°C.

Protocol B: Marfey’s Method (Recommended for Enantiomeric Purity)

To distinguish (2R) from (2S), use 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Reaction: Mix 50

    
    L sample + 100 
    
    
    
    L FDAA (1% in acetone) + 20
    
    
    L 1M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 1 hour. Neutralize with 10

    
    L 2M HCl.
    
  • Analysis: LC-MS on a C18 column. The (2R)-diastereomer will elute at a different retention time than the (2S)-diastereomer due to steric interaction with the L-alanine moiety of the reagent.

Fragmentation Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways for the Bis-TMS derivative, the most common form used for structural confirmation.

FragmentationPathway Parent Bis-TMS Derivative (Molecular Ion M+•) m/z ~249 AlphaN α-Cleavage (N-side) (C2-C3 Bond Break) Parent->AlphaN Dominant Path (N stabilizes + charge) AlphaO α-Cleavage (O-side) (C1-C2 Bond Break) Parent->AlphaO Secondary Path MethylLoss Methyl Loss [M - 15]+ Parent->MethylLoss Silicon Methyl Loss IonN Iminium Ion [CH2=NH-TMS]+ m/z 116 AlphaN->IonN IonO Oxonium Ion [CH2=O-TMS]+ m/z 103 AlphaO->IonO MethoxyLoss Methoxy Radical Loss [M - 31]+ MethylLoss->MethoxyLoss Secondary Fragmentation

Figure 1: Competitive fragmentation pathways of the Bis-TMS derivative under Electron Ionization (70 eV). The Nitrogen-directed alpha-cleavage is kinetically favored.

Diagnostic Ion Table

Use this table to validate your spectral data.

m/z (approx)Ion IdentityOriginInterpretation Note
249

Molecular IonOften weak in EI; look for M-15.
234

Loss of MethylCharacteristic of TMS derivatives (from Si-CH3).
116


-Cleavage (Amine)
Base Peak (typically). Confirms the amine terminus.
103


-Cleavage (Alcohol)
Confirms the primary alcohol terminus.
73

TMS CationGeneric TMS background peak.
59

Methoxy fragmentDerived from the central methoxy core.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sobolevsky, T. G., et al. (2003). "Mass spectrometry of analytical derivatives. 2. Ortho and Para effects in electron ionization mass spectra."[3] Journal of Mass Spectrometry. Link

  • Bhushan, R., & Martens, J. (1997). "Amino Acids and their Derivatives: Marfey’s Reagent for Chiral Analysis.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Alpha-cleavage rules in amino alcohols).
  • NIST Chemistry WebBook. "Standard Reference Data for Beta-Amino Alcohols." Link

Sources

Comparative study of methoxy vs. hydroxy side chains in amino propanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the medicinal chemistry of amino propanol derivatives—a scaffold foundational to beta-blockers, sphingosine analogs, and CNS modulators—the choice between a hydroxy (-OH) and a methoxy (-OMe) side chain is rarely a binary choice of potency. It is a strategic trade-off between permeability and metabolic clearance .

This guide provides a comparative analysis of these two functional groups, moving beyond simple bioisosterism to examine the physicochemical and pharmacokinetic consequences of O-methylation.

The Bottom Line:

  • Hydroxy (-OH): Maximizes potency via Hydrogen Bond Donor (HBD) capability but suffers from rapid Phase II conjugation (high clearance) and poor passive permeability (low LogD).

  • Methoxy (-OMe): "Masks" polarity to boost membrane permeability (PAMPA) and CNS penetration but introduces Phase I metabolic liability (O-demethylation) and eliminates critical H-bond donor interactions.

Physicochemical Profiling: The "Magic Methyl" Effect

The transformation of a hydroxy group to a methoxy group is a classic "Magic Methyl" strategy. While it adds steric bulk, its primary impact is on the electronic and solubility profile of the molecule.

Comparative Data Matrix
ParameterHydroxy (-OH) DerivativeMethoxy (-OMe) DerivativeImpact of Methylation
H-Bonding Donor & AcceptorAcceptor OnlyLoss of HBD; reduction in PSA.
LogP (Lipophilicity) Low (Hydrophilic)High (Lipophilic)Typically increases LogP by ~0.5 – 0.7 units.
tPSA (Polar Surface Area) High (> 20 Ų)Low (< 10 Ų)Improves passive diffusion; critical for BBB penetration.
Aqueous Solubility HighReducedReduced solvation energy; potential solubility issues in late-stage formulation.
Metabolic Liability Phase II (Glucuronidation)Phase I (O-Demethylation)Shifts clearance mechanism from UGTs to CYPs.

Expert Insight: In amino propanol scaffolds, the position of this substitution is critical. While O-methylation of aryl side chains often improves bioavailability, methylating the secondary alcohol of the linker (the "beta-hydroxy" group) usually abolishes affinity for adrenergic receptors due to the loss of a critical H-bond to Asn293/Thr117 in the binding pocket.

Pharmacodynamics: Receptor Binding Mechanics

The choice between -OH and -OMe fundamentally alters how the ligand engages the target protein.

The Hydroxy Advantage (Potency)

The hydroxyl group acts as a "molecular anchor." In the context of amino propanols binding to GPCRs (e.g.,


-adrenergic receptors):
  • Mechanism: The proton on the oxygen serves as a Hydrogen Bond Donor (HBD) to electronegative residues (Asp/Asn) in the active site.

  • Energetics: A single optimal H-bond can contribute 1.5–2.0 kcal/mol to binding affinity (

    
    ), translating to a 10-fold increase in potency.
    
The Methoxy Trade-off (Selectivity & Permeability)

Replacing -OH with -OMe removes the donor capability.

  • Steric Clash: The methyl group adds volume. If the binding pocket is tight, this causes steric hindrance, drastically reducing potency.

  • Conformational Lock: The methoxy group often adopts a specific conformation (coplanar with aryl rings) to maximize resonance, which can pre-organize the molecule for binding if the pocket accommodates it.

Metabolic Fate & Stability[1][2]

The most distinct difference lies in how the body clears these compounds. This is often the deciding factor in Lead Optimization.

Diagram: Metabolic Divergence

The following diagram illustrates the divergent clearance pathways for Hydroxy vs. Methoxy derivatives.

MetabolicPathways Parent_OH Hydroxy Derivative (-OH) Phase2 Phase II Conjugation (Rapid Clearance) Parent_OH->Phase2 Direct UGT Attack Parent_OMe Methoxy Derivative (-OMe) Phase1 Phase I Metabolism (CYP450) Parent_OMe->Phase1 CYP2D6 / CYP3A4 Glucuronide O-Glucuronide (Excreted via Bile/Urine) Phase2->Glucuronide High Clearance Demethylated Unstable Intermediate (Hemiacetal) Phase1->Demethylated O-Demethylation Phenol Regenerated Phenol (-OH) Demethylated->Phenol Spontaneous Phenol->Phase2 Recirculation

Caption: Divergent metabolic fates: Hydroxy groups are direct targets for Phase II conjugation (UGT), often leading to high first-pass extraction. Methoxy groups block this direct path but become substrates for CYP-mediated O-demethylation.

Analysis
  • Hydroxy (-OH): Vulnerable to UGT (UDP-glucuronosyltransferase) . In oral delivery, this often results in low bioavailability due to the "first-pass effect" in the liver.

  • Methoxy (-OMe): Blocks UGT. However, it introduces susceptibility to CYP2D6 (highly polymorphic in humans). If your molecule is cleared 100% by CYP2D6, you risk high inter-patient variability.

Experimental Protocols

To validate the choice between -OH and -OMe, you must run specific assays. Do not rely on calculated LogP (cLogP) alone.

Protocol A: PAMPA (Permeability)

Used to determine if the O-methylation successfully improves passive diffusion.

Objective: Measure effective permeability (


) across an artificial lipid membrane.
  • Preparation:

    • Donor Plate: Dissolve test compounds (Hydroxy and Methoxy variants) in PBS (pH 7.4) with 5% DMSO to a concentration of 10 µM.

    • Membrane: Coat the PVDF filter of the donor plate with 5 µL of 1% Lecithin in Dodecane. Note: Dodecane is critical for mimicking the hydrophobic core.

    • Acceptor Plate: Fill with 300 µL of blank PBS (pH 7.4).

  • Incubation:

    • Sandwich the plates (Donor on top of Acceptor).

    • Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1]

    • Analyze both Donor and Acceptor well concentrations using LC-MS/MS.

  • Calculation:

    • Calculate

      
       (cm/s) using the standard equation:
      
      
      
      
    • Success Metric: A Methoxy derivative should show a

      
       cm/s for good oral absorption.
      
Protocol B: Microsomal Stability (Metabolic Liability)

Used to assess if O-methylation effectively blocks rapid clearance.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction:

    • Pre-incubate microsomes with test compound (1 µM) for 5 mins at 37°C.

    • Start: Initiate reaction by adding NADPH-regenerating system (critical for CYP activity) or UDPGA (critical for UGT activity).

    • Note: Run two separate arms.[1]

      • Arm 1 (Phase I): +NADPH only. (Tests Methoxy stability).

      • Arm 2 (Phase II): +UDPGA + Alamethicin (pore former). (Tests Hydroxy stability).

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Plot ln(% remaining) vs. time.

    • Calculate Intrinsic Clearance (

      
      ).[2]
      

Decision Logic for SAR Optimization

When should you switch from Hydroxy to Methoxy? Use this logic flow.

SAR_Decision Start Start: Amino Propanol Lead with -OH Side Chain PotencyCheck Is Potency Sufficient? Start->PotencyCheck PermeabilityCheck Is Permeability/Bioavailability Acceptable? PotencyCheck->PermeabilityCheck Yes KeepOH Keep -OH (Optimize Formulation) PotencyCheck->KeepOH No (Need to improve affinity first) HBondCheck Is the -OH a critical H-Bond Donor? PermeabilityCheck->HBondCheck No (Need better PK) PermeabilityCheck->KeepOH Yes (Don't fix what isn't broken) SwitchOMe Switch to -OMe (Check CYP Stability) HBondCheck->SwitchOMe No (OH is solvent exposed) Bioisostere Try Bioisostere (-F, -CHF2, Pyridine) HBondCheck->Bioisostere Yes (OH is essential)

Caption: Strategic decision tree for modifying amino propanol side chains. O-methylation is the preferred route only when the hydroxyl group is not essential for receptor binding energetics.

References

  • Sugimoto, Y., et al. (2002).[3] "Beta(1)-selective agonist (-)-RO363 differentially interacts with key amino acids responsible for beta(1)-selective binding."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on PAMPA and Solubility). Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of O-demethylation vs Glucuronidation). Link

Sources

Safety Operating Guide

(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of (2R)-3-Amino-2-methoxypropan-1-ol Hydrochloride

Part 1: Executive Safety Summary

Immediate Action Required: Treat as Hazardous Chemical Waste . Do not dispose of down the drain.

(2R)-3-Amino-2-methoxypropan-1-ol hydrochloride (CAS: 1202766-50-6) is a chiral building block often used in pharmaceutical synthesis.[1] While the hydrochloride salt form reduces the volatility associated with free amines, it introduces specific acidity and compatibility hazards.[1]

Core Philosophy: Effective disposal begins with synthesis planning. This compound is a nitrogen-rich organic salt; improper disposal (e.g., mixing with bleach) can generate toxic chloramines.[1] We treat this not just as "trash," but as a reactive chemical requiring stabilization before thermal destruction.[1]

Part 2: Pre-Disposal Characterization

Before initiating disposal, you must characterize the physical state of your waste stream.[1] The disposal pathway differs for the pure solid reagent versus reaction mixtures.

Chemical Property Table (Waste Context)
PropertyValue/CharacteristicOperational Implication
Physical State Solid (Hygroscopic powder)Keep containers tightly sealed to prevent "caking" or dissolution by ambient moisture.[1]
Acidity (pH) Acidic (in solution)Aqueous solutions may be RCRA D002 (Corrosive) if pH ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2.
Reactivity Amino-group activeDO NOT MIX with hypochlorites (Bleach) or Nitrites. Risk of N-chloro or N-nitroso compound formation.
Solubility High (Water/Methanol)Spills can be diluted with water, but runoff must be captured.[1]
RCRA Status Non-Listed (Not P or U)Regulated as Characteristic Waste (Corrosive/Toxic) depending on co-solvents.

Part 3: Segregation & Packaging Protocol

The Golden Rule of Segregation: Never mix amino-alcohol salts with Oxidizers or Strong Bases in a waste container.

Incompatibility Mechanisms (Why we segregate)
  • Vs. Oxidizers (Nitric Acid, Permanganates): The amine functionality is a reducing agent.[1] Mixing with strong oxidizers can lead to rapid exothermic reactions or ignition.

  • Vs. Hypochlorites (Bleach):

    • Mechanism:[1][2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      
      
    • Result: Formation of chloramines, which are toxic and potentially explosive gases.[1] Never use bleach to clean spills of this substance.[4]

  • Vs. Strong Bases (NaOH, KOH):

    • Mechanism:[1][2][3][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      
      
    • Result: Liberation of the free amine, which may be volatile and malodorous, plus generation of heat.[1]

Packaging Specifications
  • Solid Waste:

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

    • Liner: 6-mil polyethylene bag (double-bagging recommended for hygroscopic salts).

  • Liquid Waste (Aqueous/Organic):

    • Container: HDPE carboy or Amber Glass (if photosensitive co-solvents are present).

    • Headspace: Leave 10% headspace to allow for thermal expansion.

    • Venting: Use a vented cap (e.g., Nalgene® vented closure) if there is any risk of slow off-gassing.[1]

Part 4: The Disposal Workflow (Visualized)

The following logic gate ensures compliance with EPA and local hazardous waste regulations.

DisposalWorkflow Start Waste Identification: (2R)-3-Amino-2-methoxypropan-1-ol HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Reagent/Debris StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid SolidPkg Package in HDPE Jar. Double bag liner. SolidPath->SolidPkg LiquidCheck Check pH & Solvents LiquidPath->LiquidCheck Labeling Label: 'Hazardous Waste' Constituents: Amino-alcohol HCl, [Solvent] Hazard: Irritant/Corrosive SolidPkg->Labeling AcidicLiq Acidic (pH < 2) RCRA D002 LiquidCheck->AcidicLiq Aqueous OrganicLiq Organic Solvent Mix (Ignitable D001) LiquidCheck->OrganicLiq Solvent AcidicLiq->Labeling OrganicLiq->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS/Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Decision matrix for the segregation and packaging of amino-alcohol hydrochloride waste streams.

Part 5: Step-by-Step Disposal Protocol

Scenario A: Disposing of Expired/Pure Solid Reagent
  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1] Respiratory protection (N95) is recommended if the powder is fine/dusty.

  • Container Selection: Select a clean, chemically compatible container (HDPE preferred).

  • Transfer: Carefully transfer the solid into the container. Do not generate dust.[5][6]

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride.[1]

    • Hazards: Skin Irritant, Eye Irritant.[1][5]

  • Sealing: Close the lid tightly. Wipe the exterior with a damp paper towel (dispose of the towel as solid hazardous waste).

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Characterize: Determine the pH. If pH < 2, mark as Corrosive .[1]

  • Segregate:

    • If the solvent is halogenated (DCM, Chloroform), place in Halogenated Waste .[1]

    • If the solvent is non-halogenated (Methanol, Ethyl Acetate), place in Non-Halogenated Waste .[1]

  • No Neutralization: Do not attempt to neutralize the acid salt in the waste container unless you have a specific permit to treat waste. Neutralization generates heat and can cause splashing.

  • Labeling: List all constituents (e.g., "Methanol 90%, Amino-alcohol HCl 10%").

Part 6: Emergency Contingencies

Spill Response (Small Scale < 50g/50mL):

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don double nitrile gloves and goggles.

  • Containment:

    • Solid: Cover with a wet paper towel to prevent dust dispersion, then scoop into a bag.[1]

    • Liquid: Absorb with vermiculite, sand, or commercial spill pads.[1]

  • Clean Up: Wipe the area with water and soap.[5][7] Do not use Bleach. [1][4]

  • Disposal: Place all spill debris into a clear plastic bag, seal it, label it as "Spill Debris: Amino-alcohol HCl," and manage as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA regulations regarding D002 Corrosivity and D001 Ignitability).[8] [Link]

  • PubChem. Compound Summary for Amines and Amino Alcohols (General Hazard Classification). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Guidelines for interpreting Hazard Codes H315/H319 for amino salts). [Link][1]

  • University of Wisconsin-Madison EHS. Disposal Procedures by Chemical. (General academic protocols for amino-alcohol disposal). [Link][1]

Sources

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Retrosynthesis Analysis

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(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride
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